molecular formula C46H72N4O9 B13849825 TPU-0037C

TPU-0037C

Cat. No.: B13849825
M. Wt: 825.1 g/mol
InChI Key: ABOXJBHGJDKUNW-HBVXYWQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPU-0037-C is a pyrroline.
2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces platensis with data available.

Properties

Molecular Formula

C46H72N4O9

Molecular Weight

825.1 g/mol

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41?

InChI Key

ABOXJBHGJDKUNW-HBVXYWQDSA-N

Isomeric SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)C(=C4C(=O)CNC4=O)O

Canonical SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Antimicrobial Strategy of TPU-0037C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the available scientific literature to delineate the mechanism of action of TPU-0037C, a potent antibacterial agent. Synthesized for researchers, scientists, and drug development professionals, this document collates quantitative data, outlines experimental methodologies, and visualizes the compound's operational pathways.

Executive Summary

This compound is a novel antibiotic identified as a congener of lydicamycin (B608755), produced by the marine actinomycete Streptomyces platensis TP-A0598.[1][2] It exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA), while showing no efficacy against Gram-negative bacteria. Although the direct molecular mechanism of this compound has not been explicitly detailed in published literature, its close structural similarity to lydicamycin provides a strong basis for its putative mechanism of action. Recent studies on lydicamycin indicate that its primary antibacterial activity stems from the inhibition of bacterial peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. Furthermore, the presence of a tetramic acid moiety suggests a potential secondary mechanism involving the disruption of the bacterial cell membrane's proton gradient.

Physicochemical and Biological Properties

This compound, also known as 30-demethyl-8-deoxylydicamycin, is one of four lydicamycin congeners (TPU-0037-A, B, C, and D) isolated from Streptomyces platensis.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its congeners has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria. The data from the foundational study by Furumai et al. (2002) is summarized below.

Bacterial StrainTPU-0037-A (µg/mL)TPU-0037-B (µg/mL)TPU-0037-C (µg/mL)TPU-0037-D (µg/mL)
Staphylococcus aureus FDA 209P1.566.253.136.25
Staphylococcus aureus Smith1.563.131.563.13
Staphylococcus aureus 55-2 (MRSA)3.1312.53.136.25
Bacillus subtilis PCI 2190.783.131.561.56
Micrococcus luteus PCI 10010.391.560.780.78

Data extracted from Furumai et al., The Journal of Antibiotics, 2002.[1]

Proposed Mechanism of Action

Based on the established mechanism of its structural analogue, lydicamycin, this compound is proposed to act primarily through the inhibition of bacterial peptide deformylase (PDF). A secondary mechanism involving the disruption of the cell membrane potential is also plausible.

Primary Target: Peptide Deformylase (PDF) Inhibition

Lydiamycin has been identified as a potent inhibitor of PDF, an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides.[3][4] This deformylation step is critical for protein maturation and function. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial growth arrest and cell death. Given that this compound is a congener of lydicamycin, it is highly probable that it shares this molecular target.

PDF_Inhibition cluster_translation Bacterial Ribosome cluster_maturation Protein Maturation Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Formylated N-terminus) Ribosome->Nascent_Polypeptide Translation mRNA mRNA mRNA->Ribosome Formyl-Methionine-tRNA Formyl-Methionine-tRNA Formyl-Methionine-tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylation Mature_Protein Mature, Functional Protein PDF->Mature_Protein Accumulation Accumulation of Formylated, Non-functional Proteins This compound This compound This compound->PDF Inhibition Bacteriostasis Bacteriostasis & Cell Death Accumulation->Bacteriostasis

Caption: Proposed mechanism of this compound via inhibition of Peptide Deformylase (PDF).

Secondary Mechanism: Disruption of Membrane Potential

Many natural products containing a tetramic acid moiety, such as reutericyclin, function as protonophores.[5] These molecules can insert into the bacterial cell membrane and dissipate the proton motive force (PMF) by shuttling protons across the membrane. This disruption of the transmembrane proton gradient (ΔpH) and membrane potential (ΔΨ) interferes with essential cellular processes like ATP synthesis and nutrient transport, leading to cell death. The tetramic acid core of this compound suggests it may also possess this ionophoric activity, contributing to its bactericidal effect, particularly against Gram-positive bacteria whose membranes are more exposed.

Membrane_Disruption Membrane Bacterial Cytoplasmic Membrane Intermembrane Space (High H+) Cytoplasm (Low H+) TPU-0037C_inner This compound-H+ TPU-0037C_outer This compound TPU-0037C_outer:e->Membrane:f1 Picks up H+ Proton_Gradient Proton Motive Force (PMF) (ΔpH + ΔΨ) TPU-0037C_outer->Proton_Gradient Dissipates TPU-0037C_inner:e->Membrane:f2 Releases H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Cell_Death Cell Death Proton_Gradient->Cell_Death Disruption leads to ATP ATP ATP_Synthase->ATP

Caption: Putative secondary mechanism of this compound as a protonophore.

Experimental Protocols

While the specific experimental protocols for this compound are not publicly available, they can be inferred from standard microbiological and biochemical practices and the methods described for lydicamycin.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method would likely have been employed to determine the MIC values.

  • Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test bacterium and incubate to achieve a logarithmic growth phase.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Culture Prepare Bacterial Culture (Log Phase) Start->Prepare_Culture Inoculate Inoculate wells with standardized bacterial suspension Prepare_Culture->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Peptide Deformylase (PDF) Inhibition Assay

To confirm the inhibition of PDF by this compound, an in vitro enzymatic assay would be conducted.

  • Enzyme and Substrate Preparation: Purify recombinant bacterial PDF. A synthetic peptide substrate, typically formyl-Met-Ala-Ser, is used.

  • Reaction Mixture: Prepare a reaction buffer containing PDF and varying concentrations of this compound.

  • Initiation of Reaction: Add the peptide substrate to the reaction mixture to start the deformylation reaction.

  • Detection of Product: The reaction progress can be monitored by detecting the formation of the deformylated product or the consumption of the substrate. This is often achieved using a colorimetric method where the free amino group of the product reacts with a chromogenic agent (e.g., fluorescamine).

  • Data Analysis: The rate of reaction at different inhibitor concentrations is measured to calculate the IC₅₀ value of this compound for PDF.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antibacterial effect against Gram-positive bacteria through the inhibition of peptide deformylase, a clinically validated antibacterial target. Its tetramic acid structure may also contribute to its activity by disrupting the bacterial cell membrane's proton motive force. The selectivity for Gram-positive bacteria is likely due to the inability of the compound to penetrate the outer membrane of Gram-negative bacteria.

Further research is warranted to definitively confirm the molecular target of this compound through direct enzymatic assays and to investigate its potential as a therapeutic agent, particularly for infections caused by resistant Gram-positive pathogens.

References

In-Depth Technical Guide to TPU-0037C: A Novel Antibacterial Agent from Streptomyces platensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPU-0037C is a novel polyketide antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2][3] It is produced by the marine actinomycete Streptomyces platensis strain TP-A0598, which has been recently reclassified as Streptomyces lydicamycinicus.[1] this compound, also known as 30-demethyl-8-deoxylydicamycin, exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This technical guide provides a comprehensive overview of this compound, including its origin, biosynthesis, mechanism of action, and detailed experimental protocols for its production, isolation, and biological evaluation.

Origin and Producing Organism: Streptomyces platensis TP-A0598

This compound is a secondary metabolite produced by Streptomyces platensis strain TP-A0598.[5] This strain was isolated from a seawater sample collected at a depth of 321 meters in Toyama Bay, Japan.[5] Morphologically, the strain forms spiral spore chains with a warty surface.[5] Optimal growth occurs at 30°C and a pH of 7.0, with the strain tolerating NaCl concentrations up to 7% (w/v).[5]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 30-demethyl-8-deoxylydicamycin[2]
Molecular Formula C46H72N4O9[4]
Molecular Weight 825.1 g/mol [4]
CAS Number 485815-61-0[4]
Appearance Colorless film
Solubility Soluble in DMF, DMSO, Ethanol, Methanol (B129727)[4]

Biological Activity and Mechanism of Action

Antibacterial Spectrum

This compound and its congeners demonstrate potent activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. They are generally inactive against Gram-negative bacteria.[4][6]

OrganismMIC (µg/mL) of TPU-0037 Congeners
Staphylococcus aureus Smith1.56 - 3.13
Staphylococcus aureus 209P1.56 - 6.25
Methicillin-resistant Staphylococcus aureus (MRSA)3.13 - 12.5
Bacillus subtilis PCI 2190.39 - 1.56
Micrococcus luteus PCI 10010.2 - 0.78
Escherichia coli NIHJ>50
Pseudomonas aeruginosa B-1>50
Proteus vulgaris>50
Proteus mirabilis>50

Data compiled from studies on TPU-0037A, B, C, and D.[6]

Mechanism of Action

Recent studies on lydicamycin A, the parent compound of this compound, have elucidated its mechanism of action. Lydicamycin A is a potent inhibitor of bacterial peptide deformylase (PDF).[7][8] PDF is an essential metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in protein maturation.[7][8] By inhibiting PDF, lydicamycin A disrupts protein synthesis, leading to bacterial cell death.[7][8] The lydicamycin biosynthetic gene cluster also contains a gene that confers self-immunity to the producing organism, further supporting PDF as the target.[8] Additionally, transcriptomic analysis of bacteria exposed to lydicamycins reveals an upregulation of genes associated with cell envelope stress, suggesting that these compounds may also exert secondary effects on the bacterial cell membrane.[9][10]

cluster_bacterial_cell Bacterial Cell Ribosome Ribosome Nascent Polypeptide (Formyl-Met...) Nascent Polypeptide (Formyl-Met...) Ribosome->Nascent Polypeptide (Formyl-Met...) mRNA mRNA mRNA->Ribosome Translation PDF_enzyme Peptide Deformylase (PDF) Nascent Polypeptide (Formyl-Met...)->PDF_enzyme Deformylation Mature Protein Mature Protein PDF_enzyme->Mature Protein Leads to inhibition_cross X PDF_enzyme->inhibition_cross TPU_0037C This compound TPU_0037C->PDF_enzyme Inhibition

Caption: Mechanism of action of this compound as a peptide deformylase (PDF) inhibitor.

Biosynthesis of Lydicamycin and this compound

The carbon skeleton of lydicamycin and its congeners is assembled by a type I polyketide synthase (PKS) pathway.[5][11] The biosynthetic gene cluster (BGC) for lydicamycins has been identified and contains genes for a hybrid PKS/non-ribosomal peptide synthetase (NRPS) system.[1][2][7][12] The pathway involves the condensation of multiple malonyl-CoA and methylmalonyl-CoA extender units to a starter unit, followed by cyclization and tailoring reactions to form the complex polyketide backbone. The tetramic acid moiety is derived from the condensation of an amino acid with the polyketide chain, a process mediated by the NRPS module.[5]

cluster_PKS_NRPS PKS/NRPS Machinery Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Modules Polyketide Synthase (PKS) Modules Starter_Unit->PKS_Modules Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Amino_Acid Amino Acid NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Module Amino_Acid->NRPS_Module Linear_Polyketide Linear Polyketide Chain PKS_Modules->Linear_Polyketide Cyclized_Intermediate Cyclized Polyketide Intermediate NRPS_Module->Cyclized_Intermediate Condensation & Cyclization Linear_Polyketide->NRPS_Module Lydicamycin_Core Lydicamycin Core Structure Cyclized_Intermediate->Lydicamycin_Core Tailoring Reactions (e.g., Oxidation, Reduction) TPU_0037C This compound Lydicamycin_Core->TPU_0037C Further Modifications

Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS/NRPS system.

Experimental Protocols

Fermentation of Streptomyces platensis TP-A0598
  • Seed Culture: Inoculate a loopful of S. platensis TP-A0598 spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.

  • Production Culture: Transfer the seed culture (5-10% v/v) into a larger production flask or fermenter containing a production medium optimized for secondary metabolite production. A semi-defined medium (e.g., PM5) can be used to improve yield and simplify downstream processing.[13]

  • Incubation: Incubate the production culture at 28-30°C for 7-12 days with continuous agitation. Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.

Isolation and Purification of this compound

Fermentation_Broth S. platensis Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake HP20_Chromatography Diaion HP-20 Column Chromatography Supernatant->HP20_Chromatography Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Mycelial_Cake->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Crude_Extract->HP20_Chromatography Fractionation_1 Fractionation HP20_Chromatography->Fractionation_1 ODS_Chromatography ODS Column Chromatography Fractionation_1->ODS_Chromatography Fractionation_2 Fractionation ODS_Chromatography->Fractionation_2 Prep_HPLC Preparative HPLC Fractionation_2->Prep_HPLC Pure_TPU_0037C Pure this compound Prep_HPLC->Pure_TPU_0037C

Caption: Experimental workflow for the isolation and purification of this compound.

  • Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the supernatant with an equal volume of ethyl acetate. The mycelial cake can also be extracted with acetone (B3395972) or methanol to recover intracellular metabolites.[14] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Diaion HP-20 Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto a Diaion HP-20 column pre-equilibrated with water. Wash the column with water to remove polar impurities. Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[15][16][17] Collect fractions and monitor for the presence of this compound by TLC or HPLC.

  • ODS Column Chromatography: Pool the fractions containing this compound and subject them to reversed-phase chromatography on an ODS (C18) column. Elute with a gradient of acetonitrile (B52724) in water.

  • Preparative HPLC: Perform a final purification step using preparative reversed-phase HPLC to obtain pure this compound.[18]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Grow the test bacteria in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound represents a promising new antibacterial agent with a distinct chemical structure and a potent mechanism of action against Gram-positive pathogens, including MRSA. Its origin from a marine Streptomyces species highlights the vast potential of marine microorganisms as a source of novel therapeutics. Further investigation into the optimization of its production, elucidation of its detailed pharmacokinetic and pharmacodynamic properties, and exploration of its therapeutic potential through preclinical and clinical studies are warranted. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other lydicamycin congeners.

References

Chemical structure and properties of 8-Dehydroxy-30-demethyllydicamycin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Dehydroxy-30-demethyllydicamycin, a notable congener of the lydicamycin (B608755) family of antibiotics, presents a compelling profile for researchers in the fields of microbiology and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and purification from its natural source, the marine bacterium Streptomyces platensis, are also presented. While the precise signaling pathways affected by this specific analog remain an area for future investigation, this document consolidates the current knowledge to facilitate further research and development.

Chemical Structure and Properties

8-Dehydroxy-30-demethyllydicamycin, also scientifically identified as 30-demethyl-8-deoxylydicamycin or TPU-0037-C, is a complex polyketide antibiotic. Its structure was elucidated through extensive NMR and mass spectrometry analyses.

Chemical Structure:

Physicochemical Properties

A summary of the known physicochemical properties of 8-Dehydroxy-30-demethyllydicamycin is provided in the table below. This data is crucial for understanding its behavior in various experimental and physiological conditions.

PropertyValueReference
Molecular Formula C46H72N4O9[1]
Molecular Weight 825.1 g/mol [1]
Appearance Not Reported
Melting Point Not Reported
Solubility Not Reported
XLogP3 4.1[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 9[1]

Biological Activity

8-Dehydroxy-30-demethyllydicamycin has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Antibacterial Spectrum

This compound is notably active against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings. The minimum inhibitory concentration (MIC) against MRSA and other Gram-positive bacteria has been reported to be in the range of 1.56-12.5 μg/ml.[2]

Experimental Protocols

The following sections detail the methodologies for the isolation and purification of 8-Dehydroxy-30-demethyllydicamycin from its producing organism, Streptomyces platensis strain TP-A0598.

Fermentation of Producing Organism

A detailed protocol for the fermentation of Streptomyces platensis TP-A0598 to produce 8-Dehydroxy-30-demethyllydicamycin is outlined below.

Caption: Fermentation workflow for the production of 8-Dehydroxy-30-demethyllydicamycin.

Isolation and Purification

The isolation and purification of 8-Dehydroxy-30-demethyllydicamycin from the culture broth involves a multi-step chromatographic process.

Signaling_Pathway_Hypothesis Compound 8-Dehydroxy-30- demethyllydicamycin Target Putative Molecular Target (e.g., Cell Wall Synthesis Enzyme) Compound->Target Binds to Pathway Disrupted Signaling Pathway (e.g., Cell Division, Peptidoglycan Biosynthesis) Target->Pathway Inhibits Effect Antibacterial Effect (Inhibition of MRSA growth) Pathway->Effect Leads to

References

An In-depth Technical Guide to TPU-0037C: A Novel Anti-MRSA Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a promising antibiotic compound belonging to the lydicamycin (B608755) family of natural products.[1] Isolated from the marine actinomycete Streptomyces platensis TP-A0598, it has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and available experimental data for this compound, intended to support further research and development efforts.

Physicochemical Properties of this compound

This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a complex polyketide-nonribosomal peptide hybrid.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 485815-61-0[3]
Molecular Formula C46H72N4O9[3]
Molecular Weight 825.1 g/mol [3]

Biological Activity and Mechanism of Action

This compound exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is inactive against Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound against various Gram-positive bacteria range from 0.39 to 3.13 µg/ml.[4] For methicillin-resistant S. aureus (MRSA), the MIC has been reported to be 3.13 µg/ml.[4]

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to lydicamycin suggests a related mechanism of action. Recent transcriptomic studies on lydicamycins indicate that they elicit a cellular response in bacteria that is characteristic of cell wall targeting antibiotics.[5] This suggests that this compound may interfere with peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[][7][8] The disruption of this pathway leads to cell lysis and bacterial death.

A proposed signaling pathway for the antibacterial action of this compound is depicted below. This pathway is inferred from the transcriptional response of bacteria to lydicamycins, which points towards the induction of cell wall stress.

TPU_0037C_Signaling_Pathway TPU0037C This compound BacterialCell Gram-Positive Bacterium TPU0037C->BacterialCell Enters Cell or Interacts with Membrane CellWallTarget Cell Wall Biosynthesis Target (e.g., Peptidoglycan Synthesis) TPU0037C->CellWallTarget Inhibition BacterialCell->CellWallTarget CellWallStress Cell Wall Stress Response CellWallTarget->CellWallStress Disruption Leads to TranscriptionalResponse Upregulation of Cell Wall Stress Genes CellWallStress->TranscriptionalResponse CellLysis Cell Lysis and Death CellWallStress->CellLysis TranscriptionalResponse->CellLysis Ultimately Leads to

Proposed signaling pathway for this compound's antibacterial activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[9][10][11] This quantitative assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically around 5 x 10^5 CFU/mL.[11]

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

The workflow for a typical MIC experiment is illustrated below.

MIC_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis BacterialCulture Bacterial Culture (Overnight) Inoculation Inoculation with Bacterial Suspension BacterialCulture->Inoculation TPU_Stock This compound Stock Solution SerialDilution Serial Dilution of this compound TPU_Stock->SerialDilution SerialDilution->Inoculation Incubation Incubation (e.g., 37°C, 18-24h) Inoculation->Incubation ReadResults Visual Inspection for Turbidity (Determine MIC) Incubation->ReadResults

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Genetic Manipulation of the Producing Organism

To study the biosynthetic pathway of this compound and to potentially engineer strains with improved production, genetic manipulation of the producing organism, Streptomyces platensis, can be performed using CRISPR-Cas9 technology.[4][12][13] This powerful tool allows for precise gene editing, such as gene knockouts.

Methodology for Gene Knockout:

  • Design of sgRNA and Homology Arms: A specific single-guide RNA (sgRNA) is designed to target the gene of interest within the this compound biosynthetic gene cluster. Homology arms flanking the target gene are also designed for repair templates.

  • Construction of the Editing Plasmid: The sgRNA and homology arms are cloned into a suitable Streptomyces CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2).[14][15]

  • Transformation into E. coli: The constructed plasmid is first transformed into an E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).

  • Conjugation into Streptomyces platensis: The editing plasmid is transferred from E. coli to S. platensis via intergeneric conjugation.

  • Selection and Screening of Mutants: Exconjugants are selected on appropriate antibiotic-containing media. Potential mutants are then screened by PCR and confirmed by DNA sequencing to verify the gene deletion.

A logical diagram illustrating the relationship between the key components of the CRISPR-Cas9 system for gene editing in Streptomyces is provided below.

CRISPR_Logic_Diagram Cas9 Cas9 Nuclease TargetGene Target Gene in S. platensis Genome Cas9->TargetGene Binds to sgRNA Single-guide RNA (sgRNA) sgRNA->Cas9 Guides DSB Double-Strand Break TargetGene->DSB Cleavage at Target Site GeneKnockout Gene Knockout DSB->GeneKnockout Repair via Homologous Recombination HomologyArms Homology Repair Template HomologyArms->DSB Provides Template for Repair

Logical relationship of components in CRISPR-Cas9 gene editing.

Conclusion

This compound is a valuable addition to the arsenal (B13267) of anti-MRSA compounds. Its potent activity against Gram-positive bacteria, coupled with a likely mechanism of action involving the inhibition of cell wall biosynthesis, makes it an attractive candidate for further preclinical development. The experimental protocols outlined in this guide provide a framework for continued investigation into its therapeutic potential and underlying biological functions. Further research is warranted to precisely identify its molecular target and to explore its efficacy in in vivo models of infection.

References

An In-depth Technical Guide to the Biosynthesis of Lydicamycin and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lydicamycin (B608755), a structurally unique polyketide-nonribosomal peptide hybrid antibiotic, has garnered significant interest due to its potent biological activities, including antibacterial and antifungal properties.[1] Produced by various actinomycete strains, such as Streptomyces lydicus and Streptomyces lydicamycinicus, this complex natural product represents a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current understanding of the lydicamycin biosynthetic pathway, the genetic machinery governing its production, and the experimental approaches used to elucidate its formation.

Lydicamycin and its congeners are characterized by a distinctive molecular architecture featuring a tetramic acid moiety and an amidinopyrrolidine ring.[3] The biosynthesis of this complex molecule is orchestrated by a sophisticated interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) multienzyme complexes, which are encoded within a dedicated biosynthetic gene cluster (BGC).[4][5] Understanding the intricacies of this biosynthetic machinery is paramount for efforts aimed at the rational bioengineering of novel lydicamycin analogs with improved therapeutic profiles.

The Lydicamycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for lydicamycin biosynthesis is located on a dedicated gene cluster within the genome of the producing organism. The identification and characterization of this BGC have been pivotal in unraveling the biosynthetic pathway.[4][5] In Streptomyces sp. TP-A0598, the lydicamycin BGC is a hybrid PKS/NRPS cluster designated as pks/nrps-1.[5]

Genomic analysis of the lydicamycin BGC has revealed the presence of genes encoding the core PKS and NRPS enzymes, as well as genes for tailoring enzymes responsible for modifications such as oxidation, reduction, and cyclization. The organization of the modules and domains within the PKS and NRPS genes provides a predictive framework for the assembly of the lydicamycin backbone, adhering to the principle of colinearity observed in many microbial secondary metabolite biosynthetic pathways.[5]

The Biosynthetic Pathway of Lydicamycin

The biosynthesis of lydicamycin is a multi-step process that begins with the selection and activation of specific starter and extender units by the PKS and NRPS modules. The proposed pathway can be broadly divided into initiation, elongation, and termination/cyclization phases.

Initiation

The biosynthesis is proposed to initiate with a starter unit that is processed and loaded onto the first module of the PKS assembly line. While the exact nature of the starter unit is still under investigation, bioinformatic analysis of the BGC provides clues to its identity.

Elongation

The polyketide chain is then extended through the sequential addition of malonyl-CoA or other extender units by the PKS modules. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER) that determine the reduction state of the growing polyketide chain. Concurrently, the NRPS modules incorporate specific amino acid precursors.

Termination and Cyclization

Following the final elongation step, the polyketide-peptide hybrid chain is released from the multienzyme complex. This release is typically accompanied by a cyclization event, leading to the formation of the characteristic ring structures of lydicamycin. The final maturation of the molecule involves a series of post-PKS/NRPS modifications catalyzed by tailoring enzymes encoded within the BGC.

Lydicamycin_Biosynthesis_Pathway cluster_starters Starter & Extender Units cluster_assembly_line PKS/NRPS Assembly Line cluster_products Products Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_NRPS PKS Module 1 PKS Module 2 ... NRPS Module 1 ... Thioesterase (TE) Starter_Unit->PKS_NRPS:f0 Loading Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS:f1 Elongation Amino_Acids Amino Acid Precursors Amino_Acids->PKS_NRPS:f3 Incorporation Lydicamycin_Precursor Linear Polyketide-Peptide Intermediate PKS_NRPS:f5->Lydicamycin_Precursor Release & Cyclization Lydicamycin Lydicamycin Lydicamycin_Precursor->Lydicamycin Tailoring Reactions (Oxidation, etc.) Congeners Lydicamycin Congeners Lydicamycin->Congeners

Caption: Proposed biosynthetic pathway of Lydicamycin.

Lydicamycin Congeners

Several congeners of lydicamycin have been isolated and characterized, including TPU-0037-A, -B, -C, and -D.[5] These structurally related compounds likely arise from variations in the starter or extender units incorporated by the PKS/NRPS machinery, or from differential post-assembly tailoring reactions. The flexibility of the biosynthetic pathway presents opportunities for generating novel analogs through precursor-directed biosynthesis or genetic manipulation of the BGC.

Quantitative Data

A comprehensive review of the current literature reveals a notable absence of publicly available quantitative data regarding the biosynthesis of lydicamycin. Specific metrics such as the kinetic parameters (Km, Vmax, kcat) of the biosynthetic enzymes, precise intracellular concentrations of precursors, and detailed product yields under various fermentation conditions have not been extensively reported. This data gap highlights an area ripe for future research, which would be invaluable for metabolic engineering efforts and for the development of robust production processes.

Experimental Protocols

The elucidation of the lydicamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces

The functional characterization of genes within the lydicamycin BGC is often achieved through targeted gene inactivation. A common method is PCR-mediated gene replacement.

Protocol:

  • Construct Design: Design a disruption cassette containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by regions of homology to the upstream and downstream sequences of the target gene.

  • Cassette Amplification: Amplify the disruption cassette by PCR.

  • Plasmid Construction: Clone the disruption cassette into a temperature-sensitive delivery vector that cannot replicate in Streptomyces at a non-permissive temperature.

  • Conjugation: Introduce the recombinant plasmid into Streptomyces via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection of Single Crossovers: Select for exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on a medium containing the appropriate antibiotic at the permissive temperature.

  • Selection of Double Crossovers: Culture the single-crossover mutants under non-selective conditions at the non-permissive temperature to promote a second recombination event, leading to the excision of the plasmid and the replacement of the target gene with the disruption cassette.

  • Verification: Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the vector-associated resistance marker. Confirm the gene knockout by PCR analysis and sequencing.

Gene_Knockout_Workflow Start Design Disruption Cassette PCR Amplify Cassette Start->PCR Cloning Clone into Delivery Vector PCR->Cloning Conjugation Conjugate into Streptomyces Cloning->Conjugation Selection1 Select for Single Crossovers Conjugation->Selection1 Selection2 Select for Double Crossovers Selection1->Selection2 Verification Verify Knockout by PCR & Sequencing Selection2->Verification End Confirmed Mutant Verification->End

Caption: Workflow for gene knockout in Streptomyces.
Heterologous Expression of the Lydicamycin BGC

To confirm the function of the BGC and to potentially improve product titers, the entire cluster can be expressed in a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. lividans).

Protocol:

  • BGC Cloning: Clone the entire lydicamycin BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

  • Host Strain Selection: Choose a suitable heterologous host strain that is genetically tractable and has a low background of endogenous secondary metabolites.

  • Vector Introduction: Introduce the expression vector containing the BGC into the heterologous host via protoplast transformation or conjugation.

  • Culture and Fermentation: Cultivate the recombinant strain under conditions optimized for secondary metabolite production.

  • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of lydicamycin and its congeners using techniques such as HPLC, LC-MS, and NMR.

Extraction and Purification of Lydicamycin

Protocol:

  • Fermentation: Culture the lydicamycin-producing strain in a suitable production medium.

  • Broth Separation: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the lydicamycin from the mycelium and/or broth using an appropriate organic solvent, such as ethyl acetate (B1210297) or butanol.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure lydicamycin and its congeners.

Structural Elucidation

The chemical structures of lydicamycin and its congeners are determined using a combination of spectroscopic methods.

Protocol:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC, to elucidate the detailed chemical structure and stereochemistry of the molecules.

Conclusion and Future Perspectives

The study of the lydicamycin biosynthetic pathway has provided significant insights into the enzymatic machinery responsible for the production of this complex and biologically active natural product. The identification and characterization of the BGC have laid the groundwork for future research aimed at understanding the intricate details of the biosynthetic process and for the bioengineering of novel lydicamycin analogs.

Future research should focus on the biochemical characterization of the individual enzymes within the pathway to gain a deeper understanding of their catalytic mechanisms and substrate specificities. The generation of quantitative data on enzyme kinetics and metabolic fluxes will be crucial for the development of predictive models for metabolic engineering. Furthermore, the exploration of the regulatory networks governing the expression of the lydicamycin BGC will be essential for optimizing production titers. The continued investigation of this fascinating biosynthetic pathway holds great promise for the discovery and development of new and improved therapeutic agents.

References

A Technical Whitepaper on the In Vitro Antibacterial Spectrum of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a metabolite isolated from the marine actinomycete Streptomyces platensis. Structurally analogous to Lydicamycin, it has demonstrated notable antibacterial activity. This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data on its efficacy against various bacterial strains. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and a logical workflow for these procedures is visually represented. The data indicates that this compound is a potent agent against Gram-positive bacteria, including drug-resistant strains, but lacks efficacy against Gram-negative bacteria.

In Vitro Antibacterial Spectrum of this compound

This compound exhibits a selective and potent antibacterial profile. Its activity is concentrated against Gram-positive bacteria, while Gram-negative bacteria remain largely unaffected. Quantitative data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1][2].

Summary of MIC Data

The antibacterial efficacy of this compound has been quantified against a panel of clinically relevant bacteria. The compound shows significant potency against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen[3][4][5][6]. In contrast, its activity against Gram-negative bacteria is negligible[3][4][5].

Bacterial CategorySpecific StrainsMIC Range (µg/mL)
Gram-Positive Bacteria General Panel0.39 - 3.13[3][4][5]
Methicillin-Resistant S. aureus (MRSA)3.13[3][4][5]
Gram-Negative Bacteria General Panel>50[3][4][5]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of a novel antimicrobial agent. The data presented for this compound is typically generated using a standardized broth microdilution method, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Agent:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of this compound are prepared in sterile cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate. The final concentration range should span the expected MIC value.

2. Inoculum Preparation:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) for 18-24 hours.
  • Several colonies are used to create a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This suspension is further diluted in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[2].

3. Inoculation and Incubation:

  • Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (bacteria in broth without the agent) to ensure viability and a negative control (broth only) to confirm sterility.
  • The microtiter plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours[7].

4. Interpretation of Results:

  • Following incubation, the plates are examined visually for bacterial growth (indicated by turbidity).
  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria[2].

Visualized Experimental Workflow

The logical flow of the broth microdilution assay, from material preparation to final data interpretation, is a critical process in antimicrobial drug discovery. The following diagram illustrates this standard workflow.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Output prep_agent Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions in Microtiter Plate prep_agent->prep_dilutions inoculate Inoculate Plates with Standardized Bacteria prep_dilutions->inoculate prep_culture Culture Bacteria on Agar Plates prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_culture->prep_inoculum prep_inoculum->inoculate incubate Incubate Plates (37°C, 16-20h) inoculate->incubate read_results Visually Inspect Wells for Turbidity incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic report Report Antibacterial Spectrum determine_mic->report

Caption: Workflow for MIC Determination via Broth Microdilution.

Summary and Conclusion

This compound is an antibiotic with a targeted and potent in vitro antibacterial spectrum. Its efficacy is pronounced against Gram-positive bacteria, with MIC values ranging from 0.39 to 3.13 µg/mL, and it retains activity against challenging pathogens like MRSA[3][4][5]. Conversely, its lack of activity against Gram-negative bacteria (MICs >50 µg/mL) defines its spectrum of action[3][4][5]. The standardized methodologies for determining these values ensure reproducibility and provide a solid foundation for further preclinical and clinical development. The selective nature of this compound suggests a specific mechanism of action, potentially involving targets unique to Gram-positive bacterial physiology, warranting further investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a naturally occurring polyketide antibiotic that has garnered interest for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the lydicamycin (B608755) family of natural products, this compound shares a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its known congeners, details the experimental protocols used for their biological evaluation, and explores their biosynthetic origins.

Structure-Activity Relationship (SAR)

This compound is a metabolite produced by the marine actinomycete Streptomyces platensis. It is structurally similar to lydicamycin. The primary antibacterial activity of this compound is directed against Gram-positive bacteria.[1] It is notably ineffective against Gram-negative bacteria.[1]

Several congeners of TPU-0037 have been isolated and characterized, designated as TPU-0037A, B, and D. These compounds, along with the parent compound lydicamycin, provide a basis for understanding the structure-activity relationships within this chemical class. The minimum inhibitory concentration (MIC) is a key measure of the potency of these antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Lydicamycin and TPU-0037 Analogs against Gram-Positive Bacteria
CompoundS. aureus FDA 209PS. aureus SmithMRSA No. 1B. subtilis PCI 219M. luteus PCI 1001
Lydicamycin 6.256.256.251.560.39
TPU-0037A 12.512.512.53.131.56
TPU-0037B 6.256.253.131.560.78
This compound 3.133.133.130.780.39
TPU-0037D 3.133.133.130.780.39

Data extracted from Furumai T., et al. The Journal of Antibiotics. 2002, 55, 873-880.

Experimental Protocols

The evaluation of the antibacterial activity of this compound and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a generalized protocol for determining the MIC of compounds like this compound against Gram-positive bacteria.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound and its analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strains: Cultures of the test bacteria (e.g., S. aureus, B. subtilis, M. luteus) are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a 0.5 McFarland standard.

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each test compound is prepared in MHB directly in the wells of the 96-well plate. The final volume in each well is typically 50 µL.

  • Inoculation: The standardized bacterial suspension is diluted in MHB, and 50 µL of this diluted inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in MHB (no compound) to ensure the viability of the bacteria.

    • Sterility Control: Wells containing only MHB to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Biosynthesis and Synthesis

The complex structures of this compound and lydicamycin are assembled through a sophisticated biosynthetic pathway involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The biosynthetic gene cluster responsible for lydicamycin production has been identified, providing insights into the enzymatic machinery that constructs this intricate molecule.

The total synthesis of these natural products represents a significant challenge for synthetic chemists due to their numerous stereocenters and functional groups. While progress has been made towards the synthesis of fragments of the lydiamycin core, a complete total synthesis has not yet been reported in the literature.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound and the lydicamycin family of antibiotics is not yet fully elucidated. However, their potent and specific activity against Gram-positive bacteria suggests a target that is unique to this class of microorganisms. Common mechanisms of action for polyketide antibiotics against Gram-positive bacteria include inhibition of cell wall biosynthesis, protein synthesis, or nucleic acid synthesis. Further research is required to identify the specific cellular target and signaling pathways disrupted by this compound.

Diagram: General Antibacterial Mechanisms

Below is a generalized diagram illustrating common targets for antibacterial agents in a bacterial cell. The specific target of this compound remains to be identified within this framework.

Bacterial_Targets cluster_cell Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Ribosome Ribosome DNA/RNA DNA/RNA Metabolic Pathways Metabolic Pathways Antibiotic Antibiotic Antibiotic->Cell Wall Inhibition of Peptidoglycan Synthesis Antibiotic->Cell Membrane Disruption of Membrane Integrity Antibiotic->Ribosome Inhibition of Protein Synthesis Antibiotic->DNA/RNA Inhibition of Nucleic Acid Synthesis Antibiotic->Metabolic Pathways Inhibition of Essential Enzymes

Caption: Common molecular targets for antibacterial agents within a bacterial cell.

Conclusion

This compound and its related compounds represent a promising class of antibacterial agents with potent activity against clinically relevant Gram-positive pathogens. The structure-activity relationship data presented here provides a foundation for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. While the precise mechanism of action remains an active area of investigation, the detailed experimental protocols and biosynthetic insights offered in this guide will aid researchers in the continued exploration and development of this important family of natural products. Further studies are warranted to fully elucidate their mode of action and to develop viable synthetic routes to these complex molecules.

References

Combating a Superbug: A Technical Guide to the Discovery and Isolation of Novel Anti-MRSA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving an urgent need for the discovery and development of novel therapeutics. This technical guide provides an in-depth overview of the core methodologies, from initial high-throughput screening to the isolation and characterization of new anti-MRSA compounds.

The Challenge of MRSA

MRSA has developed resistance to a wide array of β-lactam antibiotics through the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] This protein has a low affinity for β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[1][2][3][4] Other resistance mechanisms include the production of β-lactamase enzymes, the presence of efflux pumps that actively remove antibiotics from the cell, and modifications to drug targets.[1][5] The multi-drug resistance of MRSA often leads to prolonged hospital stays, treatment failures, and increased mortality rates, underscoring the critical need for new antimicrobial agents.[1]

High-Throughput Screening (HTS) for Anti-MRSA Agents

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for potential anti-MRSA activity.[6] A typical HTS campaign involves several stages, from primary screening to hit validation and lead optimization.

Quantitative Data from a Representative HTS Campaign

The following tables summarize quantitative data from a hypothetical HTS campaign for a novel anti-MRSA agent, "Agent 3," to illustrate the key metrics and outcomes at each stage.[6]

Table 1: Primary High-Throughput Screening of a Compound Library against MRSA [6]

ParameterValue
Total Compounds Screened100,000
Screening Concentration10 µM
Hit Criteria>50% inhibition of bacterial growth
Number of Initial Hits500
Hit Rate0.5%

Table 2: Dose-Response Analysis of "Agent 3" [6]

AssayParameterValue
Broth MicrodilutionMinimum Inhibitory Concentration (MIC)2 µg/mL
Broth MicrodilutionMinimum Bactericidal Concentration (MBC)4 µg/mL
Cell Viability AssayHalf-maximal Inhibitory Concentration (IC50)1.5 µg/mL

Table 3: In Vitro Cytotoxicity of "Agent 3" [6]

Cell LineAssayIC50
HEK293 (Human Embryonic Kidney)MTT Assay> 50 µM
HepG2 (Human Liver Carcinoma)CellTiter-Glo> 50 µM

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful identification and validation of novel anti-MRSA compounds.

Primary High-Throughput Screening: Broth Microdilution Assay

This protocol outlines a whole-cell HTS assay to identify inhibitors of MRSA growth.[6]

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound library in 384-well plates

  • Resazurin (B115843) solution (0.015%)

  • Sterile 384-well microplates

  • Automated liquid handling system

  • Plate reader

Procedure:

  • Prepare a suspension of MRSA in CAMHB to a final concentration of 5 x 10^5 CFU/mL.[6]

  • Using an automated liquid handler, dispense 50 µL of the MRSA suspension into each well of a 384-well plate.[6]

  • Transfer 0.5 µL of each compound from the library plates to the corresponding wells of the assay plate to achieve a final concentration of 10 µM.[6]

  • Include positive controls (e.g., vancomycin) and negative controls (DMSO vehicle) on each plate.[6]

  • Incubate the plates at 37°C for 18-24 hours.[6]

  • Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.[6]

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.[6]

  • Calculate the percentage of growth inhibition for each compound relative to the controls.[6]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of hit compounds.[6]

Materials:

  • Hit compounds

  • MRSA strain

  • CAMHB

  • 96-well microplates

Procedure:

  • Perform a serial two-fold dilution of the hit compound in CAMHB in a 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.[6]

  • Inoculate each well with an MRSA suspension to a final concentration of 5 x 10^5 CFU/mL.[6]

  • Include a growth control (no compound) and a sterility control (no bacteria).[6]

  • Incubate the plate at 37°C for 18-24 hours.[6]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[6]

Biofilm Inhibition Assay

This protocol assesses the ability of a compound to inhibit MRSA biofilm formation.[7]

Materials:

  • MRSA clinical isolates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Hit compounds

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Grow MRSA isolates overnight in TSB with 1% glucose.[7]

  • Dilute the culture 1:100 in fresh TSB with glucose.[7]

  • To test for biofilm inhibition, add varying concentrations of the test compound to the diluted bacterial culture before adding it to the wells.

  • Add 200 µL of the treated, diluted culture to the wells of a 96-well plate.[7]

  • Incubate at 37°C for 24-48 hours without shaking.[7]

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to air dry.

  • Solubilize the stain with 95% ethanol.

  • Measure the absorbance at 570 nm using a plate reader to quantify biofilm formation.

Visualizing Key Pathways and Workflows

Understanding the underlying mechanisms of resistance and the experimental processes is crucial for effective drug discovery. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_characterization Lead Characterization cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Broth Microdilution) Compound_Library->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (MIC, IC50) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Human Cells) Dose_Response->Cytotoxicity_Assay MOA_Studies Mechanism of Action Studies Cytotoxicity_Assay->MOA_Studies Biofilm_Assay Biofilm Inhibition Assay MOA_Studies->Biofilm_Assay In_Vivo_Efficacy In Vivo Efficacy Models Biofilm_Assay->In_Vivo_Efficacy SAR_Studies Structure-Activity Relationship In_Vivo_Efficacy->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: A typical experimental workflow for the discovery of novel anti-MRSA compounds.

mecA_resistance cluster_mrsa MRSA Cell mecA mecA gene PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA->PBP2a encodes Cell_Wall Cell Wall Synthesis PBP2a->Cell_Wall catalyzes Resistance Resistance to β-lactam Antibiotics Cell_Wall->Resistance Beta_Lactam β-lactam Antibiotics Beta_Lactam->PBP2a low affinity for

Caption: The mechanism of MRSA resistance mediated by the mecA gene and PBP2a.

graRS_signaling cluster_membrane Cell Membrane cluster_response Cellular Response GraS GraS (Histidine Kinase) GraR GraR (Response Regulator) GraS->GraR phosphorylates vraFG vraFG genes GraR->vraFG upregulates dlt_mprF dlt and mprF genes GraR->dlt_mprF upregulates VraFG_pump VraFG Efflux Pump vraFG->VraFG_pump expresses Antibiotic_Stress Antibiotic Stress (e.g., Vancomycin) VraFG_pump->Antibiotic_Stress efflux of antibiotics Membrane_Charge Altered Cell Membrane Charge dlt_mprF->Membrane_Charge modifies Membrane_Charge->Antibiotic_Stress reduces binding Antibiotic_Stress->GraS activates

Caption: The GraRS two-component signaling pathway in S. aureus and its role in antibiotic resistance.[8]

Novel Compound Classes and Future Directions

The search for novel anti-MRSA compounds has expanded to various sources, including natural products, synthetic molecules, and repurposed drugs.

  • Natural Products: Compounds derived from plants, fungi, and bacteria continue to be a rich source of new antimicrobial agents. For instance, flavonoids and terpenoids have demonstrated significant anti-MRSA activity.[9][10][11] The isolation of these compounds often involves bioactivity-guided fractionation of extracts.[12]

  • Synergistic Approaches: Combining a novel compound with an existing antibiotic can enhance efficacy and potentially overcome resistance.[13][14][15][16] For example, some compounds can inhibit efflux pumps, thereby increasing the intracellular concentration of conventional antibiotics.[12]

  • Novel Drug Targets: Research is ongoing to identify and validate new molecular targets within MRSA that are essential for its survival.[17][18] The heme response regulator R (HssR) has been identified as a promising therapeutic target.[17][18][19]

The multifaceted approach to discovering and isolating novel anti-MRSA compounds, combining high-throughput screening, detailed mechanistic studies, and innovative technologies, holds promise for replenishing the antibiotic pipeline and addressing the growing challenge of antimicrobial resistance.

References

Marine Actinomycetes: A Technical Guide to Unlocking Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery of novel antimicrobial agents. Marine actinomycetes, a group of filamentous bacteria found in diverse oceanic environments, represent a promising and largely untapped source of new antibiotics with unique chemical structures and potent biological activities. This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the exploration of marine actinomycetes for antibiotic discovery, from isolation and cultivation to compound identification and drug development.

The Promise of Marine Actinomycetes

Actinomycetes have historically been a prolific source of clinically useful antibiotics.[1] While terrestrial sources have been extensively screened, marine environments offer a unique reservoir of microbial diversity.[2] Organisms in these habitats have evolved distinct metabolic pathways to survive in extreme conditions of salinity, pressure, and temperature, leading to the production of novel secondary metabolites.[3] Recent studies have highlighted the discovery of numerous antibacterial compounds from marine actinomycetes, including polyketides, alkaloids, macrolactams, and peptides, many of which exhibit activity against multidrug-resistant (MDR) bacteria.[2]

Experimental Protocols: From Ocean to Laboratory

The successful discovery of novel antibiotics from marine actinomycetes hinges on a series of meticulously executed experimental procedures. This section details the key methodologies for isolation, cultivation, screening, and characterization.

Isolation of Marine Actinomycetes

The initial and critical step is the successful isolation of actinomycete strains from marine samples.

2.1.1. Sample Collection:

Marine sediments are a rich source of actinomycetes.[4] Samples should be collected from various depths and locations to maximize microbial diversity.

  • Procedure:

    • Collect sediment samples using a sterile core sampler or grab sampler from the desired marine location.

    • Place the samples in sterile containers.

    • Store the samples at 4°C until processing to maintain microbial viability.[5]

2.1.2. Pretreatment of Samples:

Pretreatment methods are crucial to selectively inhibit the growth of faster-growing bacteria and fungi, thereby enhancing the isolation of the slower-growing actinomycetes.[6]

  • Heat Treatment:

    • Suspend 1 gram of the sediment sample in 10 ml of sterile seawater.

    • Vortex the suspension vigorously.

    • Incubate the suspension in a water bath at 55-60°C for 10-15 minutes.[7]

  • Dry Heat Treatment:

    • Air-dry the sediment sample in a laminar flow hood until it is friable.

    • Heat the dried sample in an oven at 100-120°C for 1 hour.

2.1.3. Plating and Incubation:

  • Procedure:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the pretreated sample suspension in sterile seawater.

    • Plate 0.1 ml of each dilution onto various selective agar (B569324) media (see Table 1).

    • Incubate the plates at 25-30°C for 2 to 8 weeks.

    • Observe the plates regularly for the appearance of characteristic actinomycete colonies, which are typically small, chalky, and have a filamentous appearance.

Cultivation of Marine Actinomycetes

Optimizing cultivation conditions is essential for promoting the growth and production of secondary metabolites by the isolated actinomycetes.

2.2.1. Culture Media:

A variety of media are used for the isolation and cultivation of marine actinomycetes. The composition of some commonly used media is provided in Table 1. Many of these media are supplemented with antifungal agents like cycloheximide (B1669411) and antibacterial agents like nalidixic acid to prevent contamination.

Table 1: Commonly Used Media for Isolation and Cultivation of Marine Actinomycetes

Media NameComposition (per liter of 50% seawater)Reference
Starch Casein Agar (SCA)Soluble Starch: 10.0 g, Casein (vitamin-free): 0.3 g, KNO₃: 2.0 g, NaCl: 2.0 g, K₂HPO₄: 2.0 g, MgSO₄·7H₂O: 0.05 g, CaCO₃: 0.02 g, FeSO₄·7H₂O: 0.01 g, Agar: 18.0 g[3]
Actinomycete Isolation Agar (AIA)Sodium Caseinate: 2.0 g, Asparagine: 0.1 g, Sodium Propionate: 4.0 g, Dipotassium Phosphate: 0.5 g, Magnesium Sulfate: 0.1 g, Ferrous Sulfate: 0.001 g, Agar: 15.0 g[3]
Kuster's AgarStarch: 10.0 g, Casein: 1.0 g, Peptone: 1.0 g, Beef Extract: 1.0 g, Yeast Extract: 1.0 g, Glycerol: 5.0 ml, Agar: 15.0 g[4]
Marine Agar 2216Peptone: 5.0 g, Yeast Extract: 1.0 g, Ferric Citrate: 0.1 g, Sodium Chloride: 19.45 g, Magnesium Chloride: 8.8 g, Sodium Sulfate: 3.24 g, Calcium Chloride: 1.8 g, Potassium Chloride: 0.55 g, Sodium Bicarbonate: 0.16 g, Potassium Bromide: 0.08 g, Strontium Chloride: 0.034 g, Boric Acid: 0.022 g, Sodium Silicate: 0.004 g, Sodium Fluoride: 0.0024 g, Ammonium Nitrate: 0.0016 g, Disodium Phosphate: 0.008 g, Agar: 15.0 g[8]

2.2.2. Fermentation for Antibiotic Production:

For the production of secondary metabolites, the isolated actinomycete strains are typically grown in liquid culture (fermentation).

  • Procedure:

    • Inoculate a seed culture of the actinomycete strain into a suitable fermentation broth (e.g., Starch Nitrate Broth).

    • Incubate the culture on a rotary shaker (180-220 rpm) at 28-30°C for 7 to 21 days.

    • Monitor the growth and antibiotic production over time.

Screening for Antimicrobial Activity

Screening assays are performed to identify isolates that produce compounds with antimicrobial activity.

2.3.1. Agar Well Diffusion Method:

This is a widely used primary screening method.[9]

  • Protocol:

    • Prepare agar plates seeded with a lawn of the test pathogen (e.g., Staphylococcus aureus, Escherichia coli).

    • Create wells in the agar using a sterile cork borer.

    • Add a specific volume (e.g., 100 µl) of the actinomycete culture supernatant or extract into each well.

    • Incubate the plates at the optimal temperature for the test pathogen for 18-24 hours.

    • Measure the diameter of the zone of inhibition around the wells. A larger diameter indicates higher antimicrobial activity.[10]

2.3.2. Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the active extracts.[11]

  • Protocol:

    • Perform serial dilutions of the actinomycete extract in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test pathogen.

    • Incubate the plate at the optimal temperature for the pathogen for 18-24 hours.

    • The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the pathogen.

2.3.3. Bioautography:

This technique combines chromatography with a bioassay to identify the active compounds in a complex mixture.[12]

  • Protocol:

    • Separate the components of the crude extract using Thin Layer Chromatography (TLC).

    • Place the developed TLC plate on an agar plate seeded with the test microorganism (contact bioautography) or spray the TLC plate with a suspension of the test organism (direct bioautography).[13]

    • After incubation, the active compounds will appear as clear zones of inhibition on the plate.

Purification and Structure Elucidation of Novel Antibiotics

Once an active extract is identified, the next step is to purify the bioactive compound and determine its chemical structure.

2.4.1. Extraction and Fractionation:

  • Protocol:

    • Extract the fermented broth with an organic solvent such as ethyl acetate (B1210297) or butanol.[14]

    • Evaporate the solvent to obtain a crude extract.

    • Fractionate the crude extract using column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex).

2.4.2. Purification:

  • Protocol:

    • Further purify the active fractions using High-Performance Liquid Chromatography (HPLC).[15]

    • Monitor the purification process by testing the antimicrobial activity of each fraction.

2.4.3. Structure Elucidation:

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.[16]

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): Provides detailed information about the connectivity of atoms within the molecule, allowing for the determination of its complete structure.[16]

  • X-ray Crystallography: If a single crystal of the compound can be obtained, this technique can provide an unambiguous three-dimensional structure.[14]

Data Presentation: A Quantitative Look at Discovery

The discovery of novel antibiotics from marine actinomycetes is a rapidly advancing field. The following tables summarize some of the key quantitative data.

Table 2: Number of New Bioactive Compounds from Marine Rare Actinomycetes (mid-2013 to 2017)

GenusNumber of New CompoundsReference
Nocardiopsis40[17]
Micromonospora37[17]
Salinispora21[17]
Pseudonocardia14[17]

Table 3: Novel Antibacterial Compounds from Marine Actinomycetes Reported in 2024

Compound ClassPercentage of TotalNumber of CompoundsReference
Polyketides57.8%26[2]
Alkaloids26.7%12[2]
Macrolactams8.9%4[2]
Peptides6.7%3[2]

Table 4: Examples of Recently Discovered Antibiotics from Marine Actinomycetes and their Activities

Compound NameProducing OrganismTarget Pathogen(s)Minimum Inhibitory Concentration (MIC)Reference
ActinomadurolActinomadura sp. KC 191S. aureus, K. rhizophila, P. aeruginosaNot specified[18]
Streptophenazines A–HStreptomyces sp. HB202Various bacterial strains15.6 to 62.5 µg/mL[18]
MayamycinStreptomyces sp.Various bacterial strains2.5 to 8.4 µg/mL[18]
Urauchimycins A and BStreptomyces sp. Ni-80Candida albicans10 µg/mL[18]

Mandatory Visualizations: Understanding the Processes

Visual diagrams are essential for comprehending the complex biological pathways and experimental workflows involved in antibiotic discovery.

Signaling Pathways in Antibiotic Production

The production of antibiotics in actinomycetes is tightly regulated by complex signaling networks, including two-component systems and quorum sensing.

4.1.1. Two-Component Regulatory System (TCS):

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli, often playing a crucial role in the regulation of secondary metabolism.[19][20] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[20]

Two_Component_System cluster_membrane Cell Membrane Sensor_HK Sensor Histidine Kinase (HK) Sensor_HK->Sensor_HK Response_Regulator Response Regulator (RR) Sensor_HK->Response_Regulator 3. Phosphotransfer DNA Target Gene Promoter Response_Regulator->DNA 4. Binds to DNA Antibiotic_Production Antibiotic Production DNA->Antibiotic_Production 5. Regulates Gene Expression Stimulus Environmental Stimulus Stimulus->Sensor_HK 1. Sensing

Caption: A generalized two-component system regulating antibiotic production.

4.1.2. Quorum Sensing (QS) System:

Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression, including the production of antibiotics.[21] In many actinomycetes, this is mediated by small diffusible signaling molecules like γ-butyrolactones.[21]

Quorum_Sensing cluster_cell Actinomycete Cell Signal_Synthase Signal Synthase Signaling_Molecule_in Signaling Molecule Signal_Synthase->Signaling_Molecule_in 1. Synthesis Receptor_Protein Receptor Protein Antibiotic_Genes Antibiotic Biosynthetic Genes Receptor_Protein->Antibiotic_Genes 4. Activates/Represses Transcription Antibiotic_Production Antibiotic Production Antibiotic_Genes->Antibiotic_Production Signaling_Molecule_out Signaling Molecule Signaling_Molecule_in->Signaling_Molecule_out 2. Diffusion Signaling_Molecule_out->Receptor_Protein 3. Binding at high cell density

Caption: Quorum sensing mediated regulation of antibiotic synthesis.

Experimental Workflow for Antibiotic Discovery

The process of discovering new antibiotics from marine actinomycetes follows a logical and systematic workflow.[22]

Antibiotic_Discovery_Workflow Sample_Collection 1. Marine Sample Collection (Sediments, Sponges, etc.) Isolation 2. Isolation of Actinomycetes (Pretreatment, Selective Media) Sample_Collection->Isolation Cultivation 3. Cultivation & Fermentation Isolation->Cultivation Screening 4. Antimicrobial Screening (Agar Diffusion, MIC) Cultivation->Screening Bioassay_Guided_Fractionation 5. Bioassay-Guided Fractionation Screening->Bioassay_Guided_Fractionation Purification 6. Purification of Active Compounds (HPLC) Bioassay_Guided_Fractionation->Purification Structure_Elucidation 7. Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Lead_Optimization 8. Lead Compound Optimization Structure_Elucidation->Lead_Optimization Preclinical_Studies 9. Preclinical Studies (In vivo efficacy, Toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials 10. Clinical Trials Preclinical_Studies->Clinical_Trials New_Antibiotic New Antibiotic Clinical_Trials->New_Antibiotic

Caption: Workflow for the discovery of new antibiotics from marine actinomycetes.

Drug Development Pipeline

The journey from a promising bioactive compound to a clinically approved antibiotic is a long and rigorous process.[22]

5.1. Preclinical Development:

Once a lead compound with potent antimicrobial activity and a novel structure is identified, it enters preclinical development. This stage involves:

  • In vivo efficacy studies: Testing the compound's effectiveness in animal models of infection.

  • Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Toxicology studies: Assessing the safety of the compound and determining any potential adverse effects.

5.2. Clinical Trials:

If the compound shows promising results in preclinical studies, it may advance to clinical trials in humans, which are conducted in three phases:

  • Phase I: The compound is tested in a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

  • Phase II: The compound is given to a larger group of people who have the targeted infection to test its efficacy and further evaluate its safety.

  • Phase III: The compound is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

5.3. Regulatory Approval and Post-Marketing Surveillance:

Following successful completion of clinical trials, the drug developer can submit a New Drug Application (NDA) to the relevant regulatory authorities (e.g., the U.S. Food and Drug Administration - FDA) for approval. After approval, post-marketing surveillance continues to monitor the drug's safety in the general population.

Conclusion

Marine actinomycetes represent a vast and exciting frontier in the search for novel antibiotics. Their unique metabolic capabilities, forged in the diverse and competitive marine environment, offer a rich source of chemical novelty. By employing the systematic and rigorous experimental protocols outlined in this guide, researchers and drug development professionals can effectively tap into this resource. The integration of advanced screening techniques, sophisticated analytical methods for structure elucidation, and a deeper understanding of the regulatory pathways governing antibiotic production will be crucial in accelerating the discovery and development of the next generation of life-saving antimicrobial drugs. The challenges are significant, but the potential rewards in combating the growing threat of antibiotic resistance are immense.

References

Methodological & Application

Application Notes and Protocols for TPU-0037C Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic, identified as a congener of lydicamycin (B608755), isolated from the marine actinomycete Streptomyces platensis TP-A0598.[1] It has demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Conversely, it shows limited to no activity against Gram-negative bacteria.[2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound

MicroorganismGram StainMIC (µg/mL)
Gram-positive bacteriaPositive0.39-3.13
Staphylococcus aureus (MRSA)Positive3.13
Gram-negative bacteriaNegative>50

Data sourced from MedchemExpress.[2]

Experimental Protocols

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (e.g., ethanol, methanol)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Quality control (QC) strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel and single-channel pipettes with sterile tips

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of This compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate at 35°C for 16-20 hours inoculation->incubation reading Read and Record MIC Value (Lowest concentration with no visible growth) incubation->reading growth_control Growth Control (Broth + Inoculum) growth_control->inoculation sterility_control Sterility Control (Broth only) sterility_control->serial_dilution qc_strain Quality Control Strain qc_strain->inoculation

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

  • Based on the solubility of the related compound TPU-0037A, dissolve this compound in a suitable solvent such as DMSO, ethanol, or methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[4]

  • The stock solution should be prepared at a concentration that is at least 10 times the highest concentration to be tested to minimize the effect of the solvent on bacterial growth.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer and corresponds to approximately 1 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation. A common dilution is 1:100 of the 0.5 McFarland suspension.

3. Broth Microdilution Assay

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate to the desired final concentration. Discard 50 µL from the last well containing the compound.

  • The final volume in each well after serial dilution will be 50 µL.

  • Inoculate each well (except the sterility control wells) with 50 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 100 µL.

4. Controls

  • Growth Control: At least one well containing only CAMHB and the bacterial inoculum (no this compound) must be included to ensure the viability of the microorganism.

  • Sterility Control: At least one well containing only CAMHB (no inoculum or this compound) must be included to check for contamination of the broth.

  • Quality Control: A reference strain with a known MIC for a standard antibiotic should be tested in parallel to ensure the validity of the assay.

5. Incubation

  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanism of Action

The precise mechanism of action for this compound and other lydicamycin congeners has not been fully elucidated. As secondary metabolites of Streptomyces, they are part of a diverse group of compounds known for a wide range of biological activities, often targeting essential cellular processes in bacteria.[5][6][7] Further research is required to determine the specific molecular target and signaling pathways affected by this compound.

Disclaimer: This protocol is intended for research use only. It is based on standard MIC determination methodologies and available information on this compound. Researchers should optimize the protocol based on their specific experimental conditions and the microorganisms being tested. Adherence to established guidelines from bodies like CLSI is strongly recommended for ensuring the accuracy and reproducibility of results.

References

How to prepare TPU-0037C stock solution for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a polyketide metabolite isolated from the marine actinomycete Saccharopolyspora platensis. It is a structural analog of lydicamycin (B608755) and demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro experiments and an overview of its likely mechanism of action.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference(s)
CAS Number 485815-61-0[1][2]
Molecular Formula C₄₆H₇₂N₄O₉[1][2]
Molecular Weight 825.1 g/mol [1][2]
Purity >95%[2]
Appearance Colorless film[3]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1]
Biological Activity Active against Gram-positive bacteria (MICs = 0.39-3.13 µg/mL), including MRSA (MIC = 3.13 µg/mL). Ineffective against Gram-negative bacteria (MICs > 50 µg/mL).[1][3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound (solid film)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 8.251 mg of this compound (Molecular Weight = 825.1 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (825.1 g/mol ) * (1000 mg/g) = 8.251 mg/mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[4]

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation start Start: Obtain this compound weigh Weigh this compound start->weigh add_dmso Add appropriate volume of DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

Workflow for this compound Stock Solution Preparation.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to lydicamycin and its specific activity against Gram-positive bacteria suggest that it likely interferes with cell envelope integrity.[5] Antibiotics that target the cell wall of Gram-positive bacteria, such as Staphylococcus aureus, typically induce a cell wall stress response. This response is primarily mediated by two-component systems (TCS), such as VraSR and GraRS.[6][7] These systems sense damage to the cell envelope and activate a transcriptional program aimed at repairing the damage and enhancing cell survival.

The proposed signaling pathway for the cellular response to this compound-induced cell envelope stress is depicted below.

G cluster_pathway Proposed Signaling Pathway of this compound Action TPU This compound CellWall Bacterial Cell Wall Synthesis/Integrity TPU->CellWall Inhibits Stress Cell Envelope Stress CellWall->Stress Leads to Inhibition Inhibition of Bacterial Growth CellWall->Inhibition VraSR VraSR Two-Component System Stress->VraSR Activates GraRS GraRS Two-Component System Stress->GraRS Activates Regulon Upregulation of Cell Wall Stress Regulon VraSR->Regulon GraRS->Regulon Repair Cell Wall Repair & Synthesis Regulon->Repair Resistance Antibiotic Resistance Regulon->Resistance

Cellular Response to this compound-Induced Stress.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is an antibiotic metabolite derived from the marine actinomycete S. platensis. It is structurally analogous to lydicamycin (B608755) and has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Proper dissolution of this compound is a critical first step for a variety of in vitro and in vivo experimental assays. This document provides a detailed guide to selecting an appropriate solvent and a protocol for the effective dissolution of this compound.

It is important to note that while the designation "TPU" is present in the compound's name, this compound is not a thermoplastic polyurethane. It is a complex organic molecule with the chemical formula C46H72N4O9[1][4].

Solvent Recommendations

Based on available data, this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of the downstream application, such as cell culture compatibility, volatility, and potential for solvent-induced compound degradation.

Recommended Solvents

This compound has been reported to be soluble in the following organic solvents:

Solvent Properties

The following table summarizes key properties of the recommended solvents to aid in selection.

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Considerations
Dimethylformamide (DMF) C3H7NO73.091530.944High boiling point, polar aprotic solvent. Can be toxic and requires careful handling.
Dimethyl sulfoxide (DMSO) C2H6OS78.131891.100High boiling point, polar aprotic solvent. Readily penetrates skin and can carry other substances with it. Often used for long-term storage of stock solutions at low temperatures.
Ethanol C2H5OH46.0778.370.789Lower toxicity and more volatile than DMF and DMSO. Suitable for many biological applications.
Methanol CH3OH32.0464.70.792The most volatile of the recommended solvents. It is toxic and should be handled with care.

Experimental Protocol: Dissolving this compound

This protocol outlines a general procedure for dissolving this compound. It is recommended to start with a small amount of material to determine the optimal concentration for your specific needs.

Materials
  • This compound (solid film)[1][2]

  • Recommended solvent (DMF, DMSO, Ethanol, or Methanol)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure
  • Pre-weighing: If starting with a powdered form, accurately weigh the desired amount of this compound in a suitable vial. If using a pre-weighed film, proceed to the next step.

  • Solvent Addition: Add the desired volume of the selected solvent to the vial containing this compound. It is advisable to start with a small volume of solvent to create a concentrated stock solution.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture for 30-60 seconds.

    • Visually inspect the solution to ensure all solid material has dissolved.

    • If necessary, sonication in a water bath for a few minutes can aid in dissolution.

  • Storage: Store the resulting stock solution at -20°C for short-term storage, as recommended for the solid compound[2]. For long-term storage, -80°C is preferable, especially when dissolved in DMSO.

Visualization of Workflow

The following diagram illustrates the decision-making process for selecting a solvent and the subsequent steps for dissolving this compound.

cluster_selection Solvent Selection cluster_protocol Dissolution Protocol start Start: Dissolve this compound app Consider Downstream Application start->app solvent_choice Select Solvent: - DMF - DMSO - Ethanol - Methanol app->solvent_choice add_solvent Add Selected Solvent to this compound solvent_choice->add_solvent vortex Vortex to Mix add_solvent->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect sonicate Sonication (Optional) inspect->sonicate If not fully dissolved store Store Stock Solution at -20°C or -80°C inspect->store Fully dissolved sonicate->inspect

References

Application Notes and Protocols for TPU-0037C Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] As a structural analogue of lydicamycin, it belongs to a class of complex macrocyclic compounds produced by the marine actinomycete Streptomyces platensis.[1][2][4] Understanding the stability and optimal storage conditions of this compound is critical for maintaining its potency and ensuring the reliability of experimental results in research and drug development settings.

These application notes provide a comprehensive overview of the recommended storage conditions for this compound and detail protocols for assessing its stability under various environmental conditions. The methodologies are based on general guidelines for antibiotic stability testing, including those from the International Council for Harmonisation (ICH), and protocols for similar classes of compounds.[5][6][7][8][9]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number485815-61-0[1][2][3]
Molecular FormulaC₄₆H₇₂N₄O₉[1][2][3]
Molecular Weight825.1 g/mol [1][2][3]
AppearanceColourless film[1]
Purity>95% by HPLC[1][3]
SolubilitySoluble in DMF, DMSO, Ethanol (B145695), Methanol (B129727)[1][2]

Recommended Storage Conditions

Proper storage is essential to ensure the long-term stability of this compound. The following table summarizes the recommended and inferred storage conditions based on available data and general practices for similar antibiotic compounds.

ConditionRecommendationJustification
Solid Form
Temperature-20°CPreserves chemical integrity and prevents degradation.[1] A stability of at least 4 years has been reported at this temperature.[10]
LightProtect from lightTo prevent potential photodegradation.
AtmosphereStore under inert gas (e.g., Argon, Nitrogen)To minimize oxidation of the solid compound.
In Solution
Temperature-20°C or -80°CTo minimize degradation in solution. Short-term storage (days) at 2-8°C may be acceptable, but should be validated.
SolventUse aprotic solvents like DMSO or DMF for long-term storage.Alcohols like ethanol and methanol are suitable for short-term use but may be more reactive.
LightProtect from lightSolutions may be more susceptible to photodegradation than the solid form.
HandlingUse airtight, amber vialsTo protect from air, moisture, and light.

Experimental Protocols for Stability Assessment

The following protocols are provided as a guide for researchers to assess the stability of this compound. These are general protocols and should be adapted and validated for specific experimental needs.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and detecting any degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or diode array detector (DAD).

  • A C18 reversed-phase column is a common starting point for this type of molecule.

Example HPLC Conditions (to be optimized):

Parameter Condition
Mobile Phase Gradient of Acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV-Vis scan of this compound (likely in the 200-400 nm range)

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to understand the intrinsic stability of this compound and to identify potential degradation pathways.[5][6][11]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and assess its stability profile.

Forced_Degradation_Workflow TPU0037C This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) TPU0037C->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) TPU0037C->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) TPU0037C->Oxidation Thermal Thermal Degradation (Solid, e.g., 80°C) TPU0037C->Thermal Photochemical Photochemical Degradation (ICH Q1B guidelines) TPU0037C->Photochemical Analysis HPLC Analysis (Quantify parent compound and detect degradation products) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis

Caption: Workflow for forced degradation studies of this compound.

Protocols:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.[12]

  • Base Hydrolysis: Dissolve this compound and add 0.1 M NaOH. Keep at room temperature for different durations. Neutralize before analysis.[12]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.[12]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a set period.[12]

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][9] A dark control sample should be stored under the same conditions but protected from light.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of this compound under recommended storage conditions and to evaluate its stability during short-term excursions to higher temperatures.

Objective: To assess the stability of this compound over time under defined temperature and humidity conditions.

Stability_Testing_Protocol Sample_Prep Prepare Samples (this compound in appropriate container-closure system) Long_Term Long-Term Storage (e.g., -20°C) Sample_Prep->Long_Term Accelerated Accelerated Storage (e.g., 25°C/60% RH or 40°C/75% RH) Sample_Prep->Accelerated Time_Points Pull Samples at Defined Time Points Long_Term->Time_Points Accelerated->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Evaluate Data (Assess degradation, determine shelf-life) HPLC_Analysis->Data_Analysis

Caption: General protocol for long-term and accelerated stability testing.

Storage Conditions (based on ICH guidelines):

  • Long-Term: -20°C ± 5°C

  • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Prepare multiple aliquots of solid this compound in the intended storage container.

  • Place the samples in stability chambers under the specified long-term and accelerated conditions.

  • At designated time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove samples for analysis.

  • Analyze the samples using the validated stability-indicating HPLC method to determine the purity and presence of any degradation products.

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.

Example Table for Forced Degradation Study Results:

Stress ConditionDuration% this compound RemainingNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24 hours
0.1 M NaOH, RT24 hours
3% H₂O₂, RT24 hours
80°C (solid)48 hours
Photostability1.2 M lux hrs

Example Table for Long-Term Stability Study Results (-20°C):

Time Point (Months)Purity of this compound (%)Appearance
0Colourless film
3
6
12
24

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The recommended storage condition for solid this compound is -20°C, protected from light and moisture. For solutions, storage at -20°C or -80°C in an aprotic solvent is advised. The provided protocols for stability-indicating method development, forced degradation, and long-term/accelerated stability studies offer a framework for a thorough evaluation of this compound's stability profile. Adherence to these guidelines will ensure the quality and reliability of this promising antibiotic compound in scientific investigations.

References

Application Notes and Protocols for Determining the Cytotoxicity of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to TPU-0037C and the Importance of Cytotoxicity Testing

This compound is an antibiotic that is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1][2][3] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.13 µg/mL.[1][3] Conversely, it is reported to be ineffective against Gram-negative bacteria (MICs >50 µg/mL).[1][3]

While the antibacterial properties of this compound are of interest, it is crucial to assess its potential toxicity to mammalian cells. Cytotoxicity testing is a critical step in the drug development process to evaluate the potential for a compound to cause cellular damage or death.[4] This information is vital for determining the therapeutic index and predicting potential adverse effects in preclinical and clinical studies. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using two common cell viability assays: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.

Recommended Cell Lines

To evaluate the general cytotoxicity of this compound, it is recommended to use well-characterized and readily available mammalian cell lines. A panel of cell lines, including both cancerous and non-cancerous human cell lines, will provide a broader understanding of the compound's cytotoxic potential.

Table 1: Suggested Cell Lines for this compound Cytotoxicity Testing

Cell LineTypeRationale
A549 Human Lung CarcinomaA common cancer cell line for initial cytotoxicity screening.
HeLa Human Cervical AdenocarcinomaA robust and widely used cancer cell line.
MRC-5 Human Fetal Lung FibroblastA normal, non-cancerous cell line to assess selectivity.
HEK293 Human Embryonic KidneyA commonly used cell line for toxicity studies.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected mammalian cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5][8]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[8][9]

  • 96-well clear-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm[7]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_tpu Prepare this compound Dilutions add_tpu Add this compound prep_tpu->add_tpu incubate1 Incubate (24h) seed_cells->incubate1 incubate1->add_tpu incubate2 Incubate (24-72h) add_tpu->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate (4h to overnight) add_solubilizer->incubate4 read_absorbance Read Absorbance (570 nm) incubate4->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow of the MTT cell viability assay.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[10]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[7][10] During this time, formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[5][8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][6]

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

MTT_Principle cluster_cell Viable Cell mitochondria Mitochondria reductase Mitochondrial Reductase (e.g., Succinate Dehydrogenase) mitochondria->reductase contains formazan Formazan (Purple, Insoluble) reductase->formazan converts to mtt MTT (Yellow, Water-soluble) mtt->reductase enters cell and is reduced by

Caption: Principle of the MTT assay for cell viability.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[11][12][13] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction that is proportional to the amount of ATP present.[11]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (Promega)[11][12]

  • 96-well opaque-walled microplates (white or black)

  • Luminometer

CTG_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_tpu Prepare this compound Dilutions add_tpu Add this compound prep_tpu->add_tpu incubate1 Incubate (24h) seed_cells->incubate1 incubate1->add_tpu incubate2 Incubate (24-72h) add_tpu->incubate2 equilibrate Equilibrate to Room Temp (30 min) incubate2->equilibrate add_ctg Add CellTiter-Glo® Reagent equilibrate->add_ctg mix Mix on Orbital Shaker (2 min) add_ctg->mix incubate3 Incubate at Room Temp (10 min) mix->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence calculate_viability Calculate % Cell Viability read_luminescence->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow of the CellTiter-Glo® assay.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol (sections 3.1.3.1 and 3.1.3.2), using opaque-walled plates suitable for luminescence measurements.

  • Assay Procedure:

    • After the desired incubation period with this compound, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.

  • Subtract the average luminescence of the blank wells (medium and CellTiter-Glo® Reagent only) from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100

  • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format for easy comparison.

Table 2: Hypothetical Cytotoxicity of this compound in A549 Cells (48h Incubation)

This compound (µM)% Cell Viability (MTT Assay)% Cell Viability (CellTiter-Glo® Assay)
0 (Vehicle) 100.0 ± 5.2100.0 ± 4.8
0.1 98.5 ± 4.999.1 ± 5.3
1 92.1 ± 6.195.3 ± 4.5
10 75.4 ± 5.880.2 ± 6.2
25 51.2 ± 4.355.7 ± 5.1
50 28.9 ± 3.932.4 ± 4.0
100 10.3 ± 2.512.8 ± 3.1
IC₅₀ (µM) ~26 ~28

Data are represented as mean ± standard deviation from three independent experiments.

Conclusion

These protocols provide a framework for the systematic evaluation of this compound cytotoxicity. By employing both a colorimetric (MTT) and a more sensitive luminescent (CellTiter-Glo®) assay across a panel of relevant mammalian cell lines, researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. This information is essential for guiding further preclinical development and assessing the therapeutic potential of this compound.

References

Application Notes and Protocols for TPU-0037C in a Murine Model of Skin Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is an antibiotic that is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1][2][3] It has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.13 μg/mL.[1][2][3] Notably, it is inactive against Gram-negative bacteria.[1][2][3] The molecular formula of this compound is C46H72N4O9.[4] Given the rising challenge of antibiotic resistance, particularly MRSA in skin and soft tissue infections, this compound presents a promising candidate for further investigation.

This document provides detailed protocols for evaluating the efficacy of this compound in a murine model of skin infection. The protocols outlined below are designed to be robust and reproducible for preclinical assessment.

Hypothetical Mechanism of Action

While the precise molecular target of this compound is not fully elucidated, its activity against Gram-positive bacteria suggests interference with essential cellular processes. A hypothetical signaling pathway is depicted below, illustrating potential mechanisms such as inhibition of cell wall synthesis or disruption of membrane integrity.

TPU_0037C_Mechanism_of_Action This compound This compound Bacterial_Cell Bacterial_Cell This compound->Bacterial_Cell Cell_Wall_Synthesis Cell_Wall_Synthesis Bacterial_Cell->Cell_Wall_Synthesis Inhibits Protein_Synthesis Protein_Synthesis Bacterial_Cell->Protein_Synthesis Inhibits DNA_Replication DNA_Replication Bacterial_Cell->DNA_Replication Inhibits Cell_Membrane_Integrity Cell_Membrane_Integrity Bacterial_Cell->Cell_Membrane_Integrity Disrupts Bacterial_Cell_Death Bacterial_Cell_Death Cell_Wall_Synthesis->Bacterial_Cell_Death Protein_Synthesis->Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Cell_Membrane_Integrity->Bacterial_Cell_Death

Hypothetical mechanism of action for this compound.

Experimental Protocols

Murine Model of S. aureus Skin Infection

This protocol describes the establishment of a localized skin infection in mice to evaluate the topical efficacy of this compound.

Materials:

  • 8-week-old female BALB/c mice

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Electric shaver and depilatory cream

  • Sterile surgical tape

  • Calipers

  • This compound formulated in a suitable vehicle (e.g., 2% DMSO in polyethylene (B3416737) glycol)

  • Vehicle control

  • Positive control (e.g., Mupirocin ointment)

  • Sterile surgical instruments

Experimental Workflow:

Murine_Skin_Infection_Workflow Acclimatization Acclimatization Hair_Removal Hair_Removal Acclimatization->Hair_Removal Tape_Stripping Tape_Stripping Hair_Removal->Tape_Stripping Bacterial_Inoculation Bacterial_Inoculation Tape_Stripping->Bacterial_Inoculation Treatment_Initiation Treatment_Initiation Bacterial_Inoculation->Treatment_Initiation Daily_Observation Daily_Observation Treatment_Initiation->Daily_Observation Endpoint_Analysis Endpoint_Analysis Daily_Observation->Endpoint_Analysis

Experimental workflow for the murine skin infection model.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Preparation of Inoculum: Culture MRSA in TSB overnight at 37°C. Centrifuge the culture, wash the pellet with PBS, and resuspend to a final concentration of 1 x 10⁸ CFU/mL.

  • Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the dorsum and apply a depilatory cream for 1-2 minutes. Gently clean the area with sterile PBS.

  • Skin Abrasion: Apply sterile surgical tape to the shaved area and gently strip the skin 10-15 times to remove the stratum corneum.

  • Infection: Inoculate the abraded area with 10 µL of the MRSA suspension (1 x 10⁶ CFU).

  • Treatment: 24 hours post-infection, divide the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 1% and 5% formulation)

    • Positive Control (e.g., 2% Mupirocin) Apply 20 µL of the respective treatment topically to the infected area twice daily for 5 days.

  • Monitoring: Monitor the animals daily for clinical signs of infection and measure the lesion size using calipers.

  • Endpoint Analysis (Day 6):

    • Euthanize the mice.

    • Excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions and plate on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/g of tissue).

    • A portion of the tissue can be fixed in formalin for histological analysis (H&E staining for inflammation).

Data Presentation

The following tables represent hypothetical data for illustrative purposes.

Table 1: In Vitro Activity of this compound

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 29213)1.56
S. aureus (MRSA, USA300)3.13
S. epidermidis (ATCC 12228)0.78
E. coli (ATCC 25922)>50
P. aeruginosa (ATCC 27853)>50

Table 2: Efficacy of Topical this compound in a Murine Skin Infection Model

Treatment GroupLesion Size (mm²) at Day 5 (Mean ± SD)Bacterial Load (log10 CFU/g tissue) at Day 6 (Mean ± SD)
Vehicle Control45.2 ± 5.87.8 ± 0.5
This compound (1%)25.6 ± 4.25.2 ± 0.7
This compound (5%)12.3 ± 3.13.1 ± 0.4
Mupirocin (2%)10.8 ± 2.92.8 ± 0.3

Logical Relationships in Preclinical Development

The progression from initial discovery to preclinical evaluation follows a logical sequence.

Preclinical_Development_Logic Compound_Discovery Compound_Discovery In_Vitro_Screening In_Vitro_Screening Compound_Discovery->In_Vitro_Screening Identifies Activity Lead_Optimization Lead_Optimization In_Vitro_Screening->Lead_Optimization Refines Structure In_Vivo_Efficacy_Models In_Vivo_Efficacy_Models Lead_Optimization->In_Vivo_Efficacy_Models Tests in Living Systems Toxicology_Studies Toxicology_Studies In_Vivo_Efficacy_Models->Toxicology_Studies Assesses Safety Candidate_Selection Candidate_Selection Toxicology_Studies->Candidate_Selection Selects for Clinical Trials

Logical flow of preclinical drug development.

Conclusion

This compound demonstrates significant potential as a novel topical antibiotic for the treatment of Gram-positive skin infections, including those caused by MRSA. The protocols provided herein offer a framework for the systematic evaluation of its in vivo efficacy. Further studies are warranted to explore its safety profile and to optimize its formulation for clinical applications.

References

Application Notes and Protocols: Evaluating the Anti-Biofilm Efficacy of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TPU-0037C is an antibiotic metabolite derived from the marine actinomycete Saccharothrix platensis. It demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) reported between 0.39-3.13 μg/ml.[1][2] Conversely, it shows limited to no activity against Gram-negative bacteria.[1][2] Bacterial biofilms, structured communities of microorganisms encased in a self-produced matrix, present a formidable challenge in clinical settings due to their inherent resistance to conventional antibiotics.[3] Bacteria within a biofilm can be up to 1,000 times more resistant than their free-floating, planktonic counterparts.[4] Therefore, evaluating novel compounds like this compound for anti-biofilm activity is a critical step in drug development.

These application notes provide a comprehensive framework with detailed protocols for assessing the efficacy of this compound against Gram-positive bacterial biofilms. The methodologies cover two primary aspects of anti-biofilm activity: the inhibition of biofilm formation and the eradication of pre-formed, mature biofilms.

Conceptual Framework: Biofilm Inhibition vs. Eradication

Two key parameters are assessed to determine a compound's anti-biofilm potential:

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to prevent the formation of a biofilm.[3][5] This assay assesses the compound's ability to interfere with the initial stages of biofilm development, such as bacterial attachment and microcolony formation.

  • Minimum Biofilm Eradication Concentration (MBEC): The minimum concentration of an antimicrobial agent required to kill or disperse cells within a pre-established, mature biofilm.[3][6] This assay evaluates the compound's ability to penetrate the protective biofilm matrix and act on the less metabolically active, persister cells within.

The general experimental workflow for determining these parameters is outlined below.

G cluster_setup Initial Setup cluster_mbic MBIC Assay Workflow cluster_mbec MBEC Assay Workflow cluster_quant Quantification bact_culture Prepare Bacterial Culture (e.g., S. aureus) mbic_add Add Bacteria + this compound to 96-well Plate bact_culture->mbic_add mbec_form Add Bacteria to Plate & Incubate (24h) to Form Mature Biofilm bact_culture->mbec_form tpu_dilutions Prepare Serial Dilutions of this compound tpu_dilutions->mbic_add mbec_treat Add this compound Dilutions to Pre-formed Biofilm tpu_dilutions->mbec_treat mbic_incubate Incubate (24-48h, 37°C) to Allow Biofilm Formation mbic_add->mbic_incubate wash_final Wash Wells with PBS mbic_incubate->wash_final mbec_wash Wash to Remove Planktonic Cells mbec_form->mbec_wash mbec_wash->mbec_treat mbec_incubate Incubate (24h) for Treatment mbec_treat->mbec_incubate mbec_incubate->wash_final quant_method Select Quantification Method wash_final->quant_method cv_stain Crystal Violet Staining (Biomass) quant_method->cv_stain res_assay Resazurin Assay (Viability) quant_method->res_assay clsm Confocal Microscopy (Structure & Viability) quant_method->clsm readout Measure Absorbance or Fluorescence cv_stain->readout res_assay->readout analysis Data Analysis & Determination of MBIC / MBEC clsm->analysis readout->analysis G planktonic Planktonic (Free-floating) Cells attachment Reversible Attachment planktonic->attachment Initial Contact microcolony Microcolony Formation attachment->microcolony Irreversible Attachment maturation Biofilm Maturation (EPS Matrix Production) microcolony->maturation Growth & Quorum Sensing dispersion Dispersion maturation->dispersion Release of Planktonic Cells inhibit_attach Inhibit Attachment (MBIC) inhibit_attach->attachment kill_cells Kill Adhered Cells (MBIC/MBEC) kill_cells->microcolony degrade_matrix Degrade Matrix (MBEC) degrade_matrix->maturation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TPU-0037C Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the potency of TPU-0037C in antibacterial assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly higher Minimum Inhibitory Concentration (MIC) values for this compound than what is reported in the literature. What are the potential causes?

A2: Higher than expected MIC values for this compound can stem from several factors related to compound handling, assay setup, and bacterial culture conditions. Here are the primary areas to investigate:

  • Compound Integrity and Solubility:

    • Degradation: this compound, like many complex natural products, may be susceptible to degradation if not stored or handled properly. Ensure the compound is stored at the recommended temperature (typically -20°C or lower) and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.

    • Solubility Issues: this compound is soluble in DMSO, DMF, ethanol, and methanol.[1] If the compound precipitates in the assay medium, its effective concentration will be reduced. Visually inspect the wells of your assay plate for any signs of precipitation. It may be necessary to optimize the solvent concentration or sonicate the stock solution briefly before dilution.

    • Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay. Using low-adhesion microplates may mitigate this issue.

  • Experimental Parameters:

    • Inoculum Density: The concentration of bacteria used in the assay is critical. An inoculum that is too high can overwhelm the antibacterial agent, leading to artificially high MIC values. It is essential to standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then dilute it to the final recommended concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

    • Solvent Effects: While DMSO is a common solvent for antibacterial compounds, it can have intrinsic effects on bacterial growth. At concentrations above 2%, DMSO itself can inhibit some bacterial strains.[2] Conversely, some studies have shown that sub-inhibitory concentrations of DMSO can occasionally protect bacteria from certain types of antibiotics.[3][4] It is crucial to keep the final DMSO concentration in your assay as low as possible (ideally ≤1%) and to include a solvent control to assess its impact on bacterial growth.

    • Media Composition: The type and composition of the growth medium can influence the activity of antibacterial compounds. For most standard susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended. Variations in pH or cation concentrations can affect the potency of some antibacterial agents.

  • Bacterial Strain:

    • Resistance: Ensure that the bacterial strain you are using has not developed resistance to this compound or related compounds. It is good practice to use a quality control (QC) strain with a known MIC for this compound to validate your assay.

    • Strain Identity: Verify the identity of your bacterial strain to ensure you are testing against the correct organism.

Q2: this compound is showing no activity against Gram-positive bacteria in our assays, contrary to published data. What should we check?

A2: A complete lack of activity is a significant issue that points to a critical failure in the experimental setup or with the compound itself. Consider the following:

  • Compound Viability: The most likely culprit is a complete loss of compound activity. This could be due to improper storage, leading to degradation, or a mistake in the preparation of the stock solution (e.g., incorrect weighing or dilution). If possible, test a fresh vial of the compound.

  • Incorrect Bacterial Strain: Double-check that you are using a Gram-positive bacterium. This compound is reported to be inactive against Gram-negative bacteria (MICs >50 µg/mL).[1][5]

  • Assay Controls:

    • Positive Control: Always include a positive control antibiotic with a known MIC for the bacterial strain being tested. If the positive control also fails to show activity, this indicates a problem with the assay system itself (e.g., bacterial inoculum, media, or incubation).

    • Growth Control: Ensure that the wells containing only bacteria and media (no compound) show robust growth. If there is no growth in these wells, the bacteria are not viable, or the media is inhibitory.

Q3: We are seeing high variability in our MIC results for this compound across different experiments. How can we improve reproducibility?

A3: Inconsistent MIC results are often due to subtle variations in experimental procedures. To improve reproducibility:

  • Standardize Inoculum Preparation: This is one of the most common sources of variability. Use a spectrophotometer or a McFarland standard to ensure your bacterial suspension is at the same density for every experiment.

  • Consistent Compound Preparation: Prepare fresh stock solutions of this compound for each set of experiments, or if using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Use calibrated pipettes for all dilutions.

  • Uniform Assay Conditions: Ensure that incubation times and temperatures are consistent between experiments. Use the same source and lot of growth media and microplates whenever possible.

  • Plate Sealing: To prevent evaporation from the wells of the microplate during incubation, which can concentrate the compound and affect results, use plate sealers or place the plates in a humidified container.

  • Replicates: Run each assay in triplicate to identify and mitigate the impact of random errors.

Summary of this compound In Vitro Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a panel of Gram-positive bacteria. Note that this compound is generally inactive against Gram-negative bacteria (MICs > 50 µg/mL).

Bacterial StrainMIC Range (µg/mL)Reference
Gram-Positive Bacteria0.39 - 3.13[5]
Methicillin-resistant S. aureus (MRSA)3.13[5]

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination of this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for testing this compound.

1. Preparation of this compound Stock Solution:

  • Solvent Selection: Use high-purity DMSO as the solvent.

  • Stock Concentration: Accurately weigh the this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.

  • Storage: Aliquot the stock solution into small volumes in sterile, low-adhesion tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Plate Preparation:

  • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final volume in each well should be 50 µL.

  • Ensure the final concentration of DMSO in the wells is kept to a minimum (≤1%) to avoid solvent-induced effects on bacterial growth.

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no compound).

    • Sterility Control: Wells containing 100 µL of CAMHB only.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay, 50 µL of CAMHB, and 50 µL of the bacterial inoculum.

4. Incubation and Reading:

  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Visualizations

Troubleshooting Workflow for Low Potency of this compound

Troubleshooting_Workflow start Low Potency or No Activity Observed check_controls Review Assay Controls: - Positive Control (e.g., Vancomycin) - Growth Control (Bacteria + Media) - Sterility Control (Media Only) start->check_controls controls_ok Controls Behave as Expected? check_controls->controls_ok compound_issue Investigate this compound Integrity controls_ok->compound_issue Yes assay_issue Troubleshoot Assay System: - Bacterial Viability - Media Preparation - Incubation Conditions controls_ok->assay_issue No check_solubility Check Compound Solubility: - Prepare fresh stock solution - Check for precipitation in media - Consider solvent concentration (keep DMSO <=1%) compound_issue->check_solubility solubility_ok Solubility Issues Resolved? check_solubility->solubility_ok degradation_issue Potential Compound Degradation: - Use a fresh vial of this compound - Verify storage conditions (-20°C) - Avoid freeze-thaw cycles solubility_ok->degradation_issue No check_inoculum Verify Inoculum Density: - Standardize to 0.5 McFarland - Perform correct final dilution - Check for 'inoculum effect' solubility_ok->check_inoculum Yes inoculum_ok Inoculum Density Correct? check_inoculum->inoculum_ok re_run_assay Re-run Assay with QC Strain inoculum_ok->re_run_assay Yes strain_issue Investigate Bacterial Strain: - Confirm identity and purity - Check for potential resistance inoculum_ok->strain_issue No

Caption: Troubleshooting logic for addressing low potency of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis prep_compound Prepare this compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in CAMHB (50 µL/well) prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum Add Diluted Inoculum to each well (50 µL/well) dilute_inoculum->add_inoculum serial_dilution->add_inoculum setup_controls Set up Controls: - Growth Control - Sterility Control - Solvent Control add_inoculum->setup_controls incubate Incubate Plate (35°C for 16-20 hours) setup_controls->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

References

Technical Support Center: Optimizing MIC Assays for Hydrophobic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Minimum Inhibitory Concentration (MIC) assay conditions for hydrophobic natural products.

Troubleshooting Guides

Issue: Inconsistent or No Activity Detected in MIC Assay

Question: My hydrophobic natural product shows no antimicrobial activity, or the MIC values are unexpectedly high and not reproducible. What are the likely causes and how can I troubleshoot this?

Answer: Poor aqueous solubility is a primary challenge with hydrophobic compounds, often leading to misleadingly high or undetectable MIC values.[1][2][3] This can result in compound precipitation, reducing the effective concentration in the assay medium and underestimating the true antimicrobial activity.[2][3][4]

Troubleshooting Steps:

  • Assess Solubility: Visually inspect the wells of your microtiter plate for any signs of precipitation. A cloudy or non-uniform appearance of the compound in the broth, even before bacterial inoculation, suggests solubility issues.

  • Solvent Selection and Concentration:

    • Dimethyl Sulfoxide (DMSO) is a commonly used solvent to dissolve hydrophobic compounds before their addition to the broth.[5][6] It is crucial to ensure the final concentration of DMSO in the assay wells does not affect bacterial growth. Generally, a concentration of 1-2% (v/v) is considered safe for most bacteria, but it is essential to determine the specific tolerance of your test organisms.[5]

    • Solvent Control: Always include a solvent control, which consists of the highest concentration of the solvent used in the assay mixed with the broth and bacteria, to ensure it does not inhibit bacterial growth on its own.[5][7]

  • Use of Surfactants:

    • Non-ionic surfactants like Tween 80 can be used to improve the solubility of hydrophobic compounds in aqueous media.[2][4][8] Surfactants work by forming micelles that encapsulate the hydrophobic molecules, increasing their dispersion in the broth.[4]

    • Concentration: The concentration of the surfactant should be carefully optimized. While it can enhance solubility, some surfactants may exhibit intrinsic antimicrobial activity or interfere with the activity of the test compound.[2][9] A typical starting concentration for Tween 80 is 0.002% (v/v).

    • Surfactant Control: A control with the surfactant, broth, and bacteria should be included to check for any inherent antimicrobial effects of the surfactant.

Issue: "Skipped Wells" or Paradoxical Growth

Question: I am observing growth in wells with higher concentrations of my compound, while wells with lower concentrations show no growth. What causes this "skipped well" phenomenon?

Answer: This paradoxical effect can be attributed to several factors:

  • Compound Precipitation: At higher concentrations, the hydrophobic compound may precipitate out of the solution, leading to a lower effective concentration of the active compound in the well and allowing for bacterial growth.[1]

  • Contamination: Accidental contamination of a single well can lead to turbidity, giving a false impression of growth.

  • Pipetting Errors: Inaccurate serial dilutions can result in incorrect compound concentrations in some wells.

Troubleshooting Steps:

  • Improve Solubility: Revisit your solubilization strategy. Consider using a different co-solvent or adding a surfactant as described in the previous section.

  • Careful Observation: Before inoculation, carefully inspect the plate to ensure the compound is fully dissolved at all concentrations.

  • Aseptic Technique: Ensure strict aseptic techniques during plate preparation to prevent contamination.

  • Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing during serial dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my hydrophobic natural product?

A1: DMSO is the most common and generally effective solvent for preparing stock solutions of hydrophobic compounds for MIC assays.[5][6][10] However, the final concentration in the assay should be kept low (ideally ≤1%) to avoid solvent toxicity to the microorganisms.[5] It is crucial to perform a solvent toxicity control.

Q2: How do I choose a suitable surfactant?

A2: Non-ionic surfactants like Tween 80 and Triton X-100 are frequently used.[2] The choice depends on the specific compound and microorganism. It is important to test the surfactant for any intrinsic antimicrobial activity at the concentration used.[2]

Q3: What are the essential controls to include in my MIC assay for a hydrophobic compound?

A3:

  • Growth Control: Broth with inoculum only, to ensure the bacteria can grow in the test medium.

  • Sterility Control: Broth only, to check for contamination of the medium.

  • Solvent Control: Broth, inoculum, and the highest concentration of the solvent used, to ensure the solvent is not inhibitory.[7]

  • Surfactant Control (if used): Broth, inoculum, and the concentration of the surfactant used, to check for its own antimicrobial activity.

  • Positive Control: A known antibiotic to confirm the susceptibility of the test organism.

Q4: Can I use agar-based methods for hydrophobic compounds?

A4: Yes, agar-based methods like agar (B569324) dilution can be an alternative.[5] The compound is mixed with the molten agar before it solidifies. However, ensuring a homogenous distribution of a hydrophobic compound within the agar can be challenging.

Data Presentation

Table 1: Recommended Solvent and Surfactant Concentrations for MIC Assays

Solubilizing AgentTypeRecommended Starting ConcentrationMaximum Recommended ConcentrationKey Considerations
DMSOOrganic Solvent1% (v/v)2% (v/v)Must perform a solvent toxicity control.[5]
Tween 80Non-ionic Surfactant0.002% (v/v)0.05% (v/v)May have intrinsic antimicrobial activity at higher concentrations.[2]
Triton X-100Non-ionic Surfactant0.01% (v/v)0.1% (v/v)Can interfere with some biological assays.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for Hydrophobic Compounds

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for hydrophobic compounds.

Materials:

  • 96-well microtiter plates (polystyrene or polypropylene)[11]

  • Test hydrophobic natural product

  • Appropriate solvent (e.g., DMSO)

  • Appropriate surfactant (e.g., Tween 80), if needed

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Bacterial culture in logarithmic growth phase

  • Positive control antibiotic

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the hydrophobic compound in 100% DMSO to create a high-concentration stock solution (e.g., 100x the highest desired test concentration). Ensure the compound is fully dissolved.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[12] For assays with surfactants, add the surfactant to the broth to achieve the desired final concentration.

  • Serial Dilution:

    • Add 2 µL of the compound stock solution to the first well of each test row. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[13] Discard the final 100 µL from the last well in the dilution series.

  • Preparation of Inoculum:

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][14]

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: 100 µL broth + 100 µL inoculum.

    • Sterility Control: 200 µL broth only.

    • Solvent Control: 100 µL broth + 100 µL inoculum + highest concentration of DMSO.

    • Surfactant Control: 100 µL broth with surfactant + 100 µL inoculum.

    • Positive Control: Perform serial dilutions of a known antibiotic.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[1] This can be determined by visual inspection or by using a microplate reader.

Mandatory Visualization

MIC_Troubleshooting_Workflow start Start: Inconsistent or No Activity in MIC Assay check_solubility Assess Compound Solubility (Visual Inspection for Precipitation) start->check_solubility precipitation Precipitation Observed? check_solubility->precipitation check_controls Review Controls: - Solvent Toxicity - Surfactant Activity check_solubility->check_controls No Precipitation no_precipitation No Precipitation optimize_solubilization Optimize Solubilization Strategy precipitation->optimize_solubilization Yes solvent_strategy 1. Check/Optimize Solvent (e.g., DMSO ≤1%) optimize_solubilization->solvent_strategy surfactant_strategy 2. Add Surfactant (e.g., Tween 80) optimize_solubilization->surfactant_strategy rerun_assay Re-run MIC Assay with Appropriate Controls solvent_strategy->rerun_assay surfactant_strategy->rerun_assay rerun_assay->check_controls end_failure Consider Alternative Assay Methods (e.g., Agar Dilution) rerun_assay->end_failure If still no consistent results controls_ok Controls OK? check_controls->controls_ok adjust_controls Adjust Solvent/Surfactant Concentration check_controls->adjust_controls No issue_in_controls Issue with Controls end_success End: Accurate MIC Determined controls_ok->end_success Yes adjust_controls->rerun_assay

Caption: Troubleshooting workflow for inconsistent MIC assay results.

Experimental_Workflow prep_stock 1. Prepare High-Concentration Stock (Compound in 100% DMSO) prep_plate 2. Prepare 96-Well Plate (Add Broth +/- Surfactant) prep_stock->prep_plate serial_dilute 3. Perform 2-Fold Serial Dilution of Compound prep_plate->serial_dilute prep_inoculum 4. Prepare Bacterial Inoculum (0.5 McFarland, then dilute) serial_dilute->prep_inoculum inoculate 5. Inoculate Plate prep_inoculum->inoculate add_controls 6. Add Controls (Growth, Sterility, Solvent, Surfactant, Positive) inoculate->add_controls incubate 7. Incubate Plate (35°C, 16-20h) add_controls->incubate read_mic 8. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for broth microdilution MIC assay.

References

Preventing precipitation of TPU-0037C in culture broth.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPU-0037C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound in culture broth, with a specific focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol[1]. For cell culture applications, 100% DMSO is the most common and recommended solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media[2][3].

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxic effects, but it is highly recommended to keep the final concentration at or below 0.1%, especially for sensitive or primary cell lines[3][4][5]. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any potential effects of the solvent.

Q3: My this compound precipitated immediately after I added it to my culture medium. What went wrong?

A3: This phenomenon, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium[3]. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate. To prevent this, a stepwise dilution into pre-warmed media with gentle vortexing is recommended[3].

Q4: I observed precipitation in my culture plates after a period of incubation. What could be the cause?

A4: Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: Changes in temperature between room temperature and a 37°C incubator can affect compound solubility[6].

  • Media Evaporation: Over time, evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound[3].

  • pH Shifts: The CO2 environment in an incubator can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds[6].

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation[6].

Q5: Can I filter out the precipitate and use the remaining solution?

A5: This is not recommended. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower final concentration of this compound in your experiment, making the results unreliable and difficult to reproduce[3]. The best approach is to troubleshoot the cause of the precipitation.

Q6: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A6: You can perform a simple kinetic solubility test. This involves preparing a serial dilution of your this compound stock solution in your complete cell culture medium and observing the highest concentration that remains clear over a relevant time course at 37°C. Turbidity can be assessed visually or quantified using a plate reader[3][7]. See the detailed protocol below.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Immediate Precipitation upon dilution in culture medium.Rapid Solvent Exchange: Adding a highly concentrated DMSO stock directly to the aqueous medium.[3]1. Use a Stepwise Dilution: First, create an intermediate dilution of the stock in DMSO or pre-warmed culture medium. 2. Slow Addition: Add the compound solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing.[3]
High Final Concentration: The target concentration of this compound exceeds its solubility in the culture medium.1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution in your specific medium (see protocol below). 2. Adjust Experimental Design: If necessary, adjust your experimental concentrations to stay below the solubility limit.
Precipitation Over Time in the incubator.Temperature and pH Shifts: Fluctuations in temperature and pH affecting solubility.[6]1. Pre-warm Media: Always use media pre-warmed to 37°C when preparing your final dilutions.[6] 2. Proper Buffering: Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Media Evaporation: Increased compound concentration due to evaporation during long-term experiments.[3]1. Maintain Humidity: Ensure proper humidification of the incubator. 2. Use Low-Evaporation Lids: Use appropriate culture plates or seal plates with gas-permeable membranes for long-term experiments.[3]
Precipitation in Frozen Stock Solution after thawing.Poor Solubility at Low Temperatures: The compound may have come out of solution during the freeze-thaw cycle.[6]1. Warm and Vortex: Gently warm the stock solution to 37°C and vortex thoroughly to ensure it is fully redissolved before use.[6] 2. Aliquot Stocks: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6]
Quantitative Data Summary

The following tables provide key data regarding this compound and recommended solvent concentrations for cell culture experiments.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C46H72N4O9[1]
Formula Weight 825.1 g/mol [1]
Purity >95%[1][8]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1]
Primary Activity Antibacterial (Gram-positive bacteria)[1][9][10]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Tolerance and RecommendationsReferences
< 0.1% Considered safe for most cell lines, including sensitive and primary cells. Ideal for minimizing off-target effects.[3][4][7]
0.1% - 0.5% Generally well-tolerated by many robust and established cell lines. A vehicle control is essential.[3][4][5][7]
> 0.5% Increased risk of cytotoxicity and potential to induce off-target effects. Use with caution and thorough validation.[4][7]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the recommended method for diluting a high-concentration DMSO stock of this compound into culture medium to prevent precipitation.

  • Prepare High-Concentration Stock: Dissolve solid this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.

  • Pre-warm Culture Medium: Pre-warm a sufficient volume of your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first, dilute your high-concentration stock to a lower concentration (e.g., 1 mM) in 100% DMSO.

  • Prepare Final Working Solution: While gently vortexing the pre-warmed medium, add a small volume of the stock (or intermediate stock) solution dropwise. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Inspection: After dilution, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.

Protocol 2: Kinetic Solubility Assessment in Culture Medium

This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific culture medium over time.

  • Materials:

    • High-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

    • Your complete cell culture medium.

    • A sterile 96-well plate.

    • Pipettes and sterile tips.

  • Procedure:

    • Prepare Serial Dilution in Medium: Add 100 µL of pre-warmed (37°C) complete culture medium to multiple wells of a 96-well plate.

    • Add 2 µL of your 10 mM DMSO stock to the first well and mix thoroughly. This gives a starting concentration of 200 µM (and 2% DMSO, which is high but acceptable for this initial solubility test).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the next well (already containing 50 µL of medium), and so on, across the plate.

    • Include Controls: Prepare a "medium only" well and a "medium + highest DMSO concentration" well as negative controls.

    • Incubate and Observe: Incubate the plate at 37°C in a CO2 incubator.

    • Assess Precipitation: Visually inspect the wells for any signs of cloudiness, turbidity, or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm, where an increase in absorbance indicates scattering due to precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance over the time course is the maximum kinetic solubility of this compound under your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_check Quality Control stock Dissolve this compound in 100% DMSO (e.g., 10 mM Stock) prewarm Pre-warm Culture Medium to 37°C dilute Add Stock Dropwise to Medium while Gently Vortexing stock->dilute  Final DMSO  < 0.5% prewarm->dilute inspect Visually Inspect for Precipitation dilute->inspect clear Solution Clear: Add to Cells inspect->clear No precipitate Precipitate Observed: Troubleshoot inspect->precipitate Yes troubleshooting_logic cluster_when cluster_solutions start Precipitate Observed? when When did it occur? start->when sol_immediate - Use stepwise dilution - Add to pre-warmed media - Vortex during addition - Check final concentration when->sol_immediate Immediately after dilution sol_later - Check incubator humidity - Use low-evaporation plates - Ensure proper pH buffering - Minimize time outside incubator when->sol_later After incubation hypothetical_pathway TPU This compound Target Bacterial Target (e.g., Enzyme) TPU->Target Pathway Essential Metabolic Pathway (e.g., Cell Wall Synthesis) Target->Pathway Growth Bacterial Growth & Proliferation Pathway->Growth

References

Addressing inconsistent results in TPU-0037C experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPU-0037C experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and providing clear experimental guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin (B608755).[1][2][3][4] It belongs to the polyketide class of antibiotics.[5][6][7] While the exact mechanism of action for this compound is not extensively documented in publicly available literature, polyketide antibiotics are known to exhibit a variety of antimicrobial mechanisms. These can include interference with essential cellular processes such as cell wall synthesis, nucleic acid synthesis, protein synthesis, or disruption of the bacterial cell membrane.[5]

Q2: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against the same bacterial strain. What are the potential causes?

Inconsistent MIC values can arise from several factors related to experimental setup and execution. Here are some common sources of variability in antimicrobial susceptibility testing:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense or too sparse can lead to underestimation or overestimation of the MIC, respectively. It is crucial to standardize the inoculum to a 0.5 McFarland standard.

  • Growth Medium: The composition of the culture medium, including pH and cation concentration, can influence the activity of the antimicrobial agent. Ensure you are using the recommended medium for the specific bacterial strain and that there is no batch-to-batch variation.

  • Incubation Conditions: Variations in incubation time and temperature can affect the growth rate of the bacteria and the stability of the compound, leading to inconsistent results. Adhere strictly to the prescribed incubation parameters.

  • Compound Stability and Storage: this compound, like many polyketides, may have limited stability.[7] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound and reduced potency.

  • Plasticware and Consumables: The type of plastic used in microplates or other consumables can sometimes interact with the test compound, reducing its effective concentration.

Q3: Our zone of inhibition measurements in disk diffusion assays are not reproducible. What should we check?

Lack of reproducibility in disk diffusion assays often points to inconsistencies in the following steps:

  • Agar (B569324) Depth: The depth of the agar in the petri dish must be uniform. Variations in depth can affect the diffusion rate of the compound.

  • Inoculum Distribution: The bacterial inoculum should be spread evenly across the entire surface of the agar to ensure a uniform lawn of growth.

  • Disk Placement and Potency: Ensure that the paper disks are firmly and evenly applied to the agar surface. The amount of this compound impregnated into each disk must be consistent.

  • Reading of Inhibition Zones: The interpretation of the edge of the zone of inhibition should be consistent across all experiments and analysts.

Troubleshooting Guides

Inconsistent MIC Results in Broth Microdilution Assays
Potential Problem Possible Cause(s) Recommended Solution(s)
Variable MIC values between replicates Inaccurate pipetting of compound or inoculum; Well-to-well contamination.Calibrate pipettes regularly; Use fresh pipette tips for each dilution and inoculation; Be careful to avoid splashing between wells.
No bacterial growth in control wells Inactive inoculum; Contamination of the medium with an inhibitor.Prepare a fresh inoculum and verify its viability; Use a fresh batch of growth medium.
Growth in all wells, including high compound concentrations Bacterial resistance; Inactive compound; Incorrect inoculum density.Verify the identity and expected susceptibility of the bacterial strain; Prepare a fresh stock solution of this compound; Standardize the inoculum to a 0.5 McFarland standard.
"Skipped" wells (growth at higher concentrations, no growth at lower) Compound precipitation at higher concentrations; Contamination.Inspect wells for precipitation; Repeat the assay with careful aseptic technique.
Unreliable Zone of Inhibition in Disk Diffusion Assays
Potential Problem Possible Cause(s) Recommended Solution(s)
Irregular or fuzzy zone edges Swarming motility of the bacteria; Contamination.Use a medium that minimizes swarming for motile strains; Ensure pure cultures are used for inoculation.
No zone of inhibition Bacterial resistance; Inactive compound on the disk.Confirm the susceptibility of the bacterial strain; Prepare fresh disks with a newly prepared this compound solution.
Overlapping zones of inhibition Disks placed too close together.Ensure adequate spacing between disks on the agar plate.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is a generalized procedure and may need to be adapted for specific bacterial strains.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to the final required concentration (typically 5 x 10^5 CFU/mL).

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate: Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Assay
  • Prepare Agar Plates: Use Mueller-Hinton agar plates with a uniform depth.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculate Plates: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a uniform lawn.

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar. Gently press the disks to ensure complete contact.

  • Incubate: Invert the plates and incubate under appropriate conditions.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution dilution Serial Dilution (Broth Microdilution) prep_compound->dilution place_disks Place Impregnated Disks prep_compound->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) plating Inoculate Agar Plate (Disk Diffusion) prep_inoculum->plating add_compound Add Compound to Wells prep_inoculum->add_compound dilution->add_compound plating->place_disks incubate Incubate at Optimal Conditions add_compound->incubate place_disks->incubate read_mic Read MIC incubate->read_mic measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: General workflow for antimicrobial susceptibility testing.

troubleshooting_logic start Inconsistent Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_inoculum->start [Inoculum Incorrect] check_compound Check Compound (Storage, Age, Solubility) check_inoculum->check_compound [Inoculum OK] check_compound->start [Compound Issue] check_protocol Review Protocol Adherence (Incubation, Medium) check_compound->check_protocol [Compound OK] check_protocol->start [Protocol Deviation] check_equipment Calibrate Equipment (Pipettes) check_protocol->check_equipment [Protocol OK] check_equipment->start [Equipment Issue] consistent_results Consistent Results check_equipment->consistent_results [Equipment OK]

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Investigating the Impact of Serum Proteins on TPU-0037C Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antibacterial properties of TPU-0037C. As a novel antibiotic candidate, understanding its behavior in a physiological context is crucial for preclinical development. A key aspect of this is determining the effect of serum proteins on its antibacterial efficacy. This document provides troubleshooting guidance and standardized protocols to facilitate these studies.

Frequently Asked Questions (FAQs)

Q1: What is the general antibacterial profile of this compound?

This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1][2][3] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) typically ranging from 0.39 to 3.13 µg/mL.[1][2][3] However, it is generally ineffective against Gram-negative bacteria (MICs >50 µg/mL).[1][2]

Q2: Why is it important to study the effect of serum proteins on this compound activity?

Serum proteins, particularly albumin, can bind to drugs, including antibiotics. This binding is a critical factor in drug development as it can significantly affect the pharmacokinetic and pharmacodynamic properties of a compound.[4][5] It is a well-recognized principle that only the unbound, free fraction of a drug is available to exert its pharmacological effect.[5] Therefore, high serum protein binding can lead to a reduction in antibacterial activity, limit tissue distribution, and affect the drug's elimination profile.[4] Understanding the extent of this interaction is essential for predicting the in vivo efficacy of this compound.

Q3: What are the initial steps to assess the impact of serum proteins on this compound?

The most direct initial step is to determine the MIC of this compound against target bacterial strains in the presence and absence of serum or serum albumin. A significant increase in the MIC value in the presence of serum would suggest that the compound's activity is inhibited, likely due to protein binding.

Troubleshooting and Experimental Guidance

Issue: A significant increase in MIC is observed in the presence of serum.

This is a common finding for antibiotics that bind to serum proteins. The following steps will help you quantify this effect and understand its implications.

Recommended Experimental Protocol: Serum Shift MIC Assay

This assay quantifies the effect of serum on the MIC of this compound.

Methodology:

  • Prepare Bacterial Inoculum: Culture the target Gram-positive bacterium (e.g., S. aureus ATCC 29213 or an MRSA strain) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a microtiter plate.

  • Prepare this compound Dilutions: Create a serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Media with Serum: Prepare two sets of media:

    • Control Medium: Standard CAMHB.

    • Test Medium: CAMHB supplemented with a physiological concentration of a serum protein, such as 4% Human Serum Albumin (HSA) or 50% Human Serum.

  • Perform MIC Assay:

    • In a 96-well microtiter plate, add the bacterial inoculum to each well.

    • Add the serial dilutions of this compound to the wells, using both the control and test media.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC value obtained in the presence of serum to the MIC value in the absence of serum.

Data Presentation: Hypothetical MIC Shift Data

Below is an example of how to present the data from a serum shift MIC assay.

Target OrganismMIC in CAMHB (µg/mL)MIC in CAMHB + 50% Human Serum (µg/mL)Fold-Increase in MIC
S. aureus ATCC 292131.5612.58
MRSA BAA-17173.13258

Experimental Workflow for Serum Shift MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum D Dispense Bacteria and This compound dilutions into 96-well plates A->D B Prepare Serial Dilutions of this compound B->D C Prepare Media: 1. CAMHB (Control) 2. CAMHB + Serum (Test) C->D E Incubate at 37°C for 18-24 hours D->E F Read Plates and Determine MICs E->F G Compare MICs (Control vs. Test) and Calculate Fold-Increase F->G

Caption: Workflow for determining the impact of serum on the Minimum Inhibitory Concentration (MIC) of this compound.

Issue: How to determine the percentage of this compound bound to serum proteins.

If a significant MIC shift is observed, the next step is to quantify the extent of protein binding. This is typically done using methods like equilibrium dialysis or ultrafiltration.

Recommended Experimental Protocol: Equilibrium Dialysis

Methodology:

  • Prepare Dialysis Unit: Use a microdialysis unit with a semi-permeable membrane (e.g., 10 kDa MWCO).

  • Prepare Solutions:

    • Protein Chamber: Add a solution of human serum albumin (e.g., 40 mg/mL in PBS) to one chamber of the dialysis unit.

    • Buffer Chamber: Add PBS to the other chamber.

  • Add this compound: Add a known concentration of this compound to the protein chamber.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sample Collection: After equilibration, collect samples from both the protein and buffer chambers.

  • Quantification: Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS.

  • Calculate Binding Percentage:

    • C_total = Concentration in the protein chamber

    • C_free = Concentration in the buffer chamber

    • % Bound = [(C_total - C_free) / C_total] * 100

Data Presentation: Hypothetical Protein Binding Data

CompoundProtein ConcentrationTotal Drug Conc. (µg/mL)Free Drug Conc. (µg/mL)Percent Bound (%)
This compound40 mg/mL HSA101.585
Control Drug40 mg/mL HSA108.020

Workflow for Equilibrium Dialysis

ED_Workflow A Prepare Dialysis Unit B Add Protein Solution (e.g., HSA) to one chamber A->B C Add Buffer (PBS) to the other chamber A->C D Add this compound to the protein chamber B->D E Incubate at 37°C to reach equilibrium D->E F Collect samples from both chambers E->F G Quantify this compound concentration (e.g., LC-MS/MS) F->G H Calculate Percentage of Protein Binding G->H Troubleshooting_Logic Start Start: Investigate Serum Impact on this compound MIC_Assay Perform Serum Shift MIC Assay Start->MIC_Assay MIC_Result Is there a significant (e.g., >4-fold) increase in MIC with serum? MIC_Assay->MIC_Result No_Effect Conclusion: Serum has minimal impact on in vitro activity. Consider other factors for in vivo studies. MIC_Result->No_Effect No Binding_Assay Hypothesis: High protein binding. Proceed to quantify binding. MIC_Result->Binding_Assay Yes Perform_Binding Perform Equilibrium Dialysis or Ultrafiltration Binding_Assay->Perform_Binding Binding_Result Is protein binding high (e.g., >80%)? Perform_Binding->Binding_Result High_Binding Conclusion: High protein binding is likely the cause of the MIC shift. Consider this in PK/PD modeling. Binding_Result->High_Binding Yes Low_Binding Troubleshoot: If binding is low but MIC shift is high, consider other serum components causing inactivation or experimental artifact. Binding_Result->Low_Binding No

References

How to account for TPU-0037C binding to plasticware in assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPU-0037C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during assays involving this compound, with a specific focus on its interaction with laboratory plasticware.

Frequently Asked Questions (FAQs)

Q1: We're observing lower than expected potency or inconsistent results in our assays with this compound. What could be the cause?

A1: One common reason for these issues is the non-specific binding of this compound to the plasticware used in your experiments (e.g., microplates, pipette tips, and tubes). This compound is a large and relatively hydrophobic molecule, which can lead to its adsorption onto plastic surfaces, thereby reducing its effective concentration in your assay. This can lead to artificially low potency and high variability in your results.

Q2: How can I determine if this compound is binding to my plasticware?

A2: You can perform a simple experiment to quantify the extent of this compound binding. This involves incubating a known concentration of this compound in the wells of your microplate (or other plasticware) for a duration similar to your assay's incubation time. Afterward, you can measure the concentration of this compound remaining in the solution using a suitable analytical method, such as HPLC or mass spectrometry. A significant decrease in concentration would indicate binding to the plastic. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Q3: What types of plasticware are recommended for working with this compound?

A3: To minimize non-specific binding, it is advisable to use low-binding plasticware. These products are often surface-treated to create a hydrophilic layer that repels hydrophobic molecules like this compound. Polypropylene is generally less prone to hydrophobic interactions than polystyrene. When possible, opt for plasticware specifically marketed as "low-binding" or "ultra-low attachment".

Q4: Are there any additives I can use in my assay buffer to prevent this compound from binding to plastic?

A4: Yes, several additives can be included in your assay buffer to mitigate non-specific binding. The two most common are non-ionic detergents and blocking proteins.

  • Non-ionic detergents: A low concentration (typically 0.05% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can be very effective. These detergents will coat the plastic surfaces and compete with this compound for binding sites.

  • Blocking proteins: Bovine Serum Albumin (BSA) is a commonly used blocking agent. At a concentration of 1-3%, BSA will adsorb to the plastic surfaces, preventing this compound from binding.

It is important to empirically determine the optimal type and concentration of additive for your specific assay, as high concentrations can sometimes interfere with biological interactions.

Q5: How can I pre-treat my plasticware to reduce the binding of this compound?

A5: Pre-coating your plasticware with a blocking agent like BSA can significantly reduce non-specific binding. This involves incubating the plasticware with a solution of BSA (e.g., 1% in PBS) for a few hours before use. This allows the BSA to coat the plastic surface, effectively blocking sites where this compound might otherwise bind. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue: High variability between replicate wells.
Possible Cause Troubleshooting Step
Inconsistent binding of this compound to different wells.Switch to low-binding microplates.
Pre-coat plates with 1% BSA solution.
Add 0.05% Tween-20 to all assay buffers.
Issue: Apparent loss of this compound activity over time during incubation.
Possible Cause Troubleshooting Step
Gradual adsorption of this compound to the plastic surface.Include a blocking agent (e.g., 1% BSA) in the assay buffer.
Use a non-ionic detergent (e.g., 0.1% Triton X-100) in the assay buffer.
Minimize incubation times where possible.

Data Presentation

Table 1: Comparison of Common Laboratory Plastics and Mitigation Strategies

Plastic TypeBinding Propensity for Hydrophobic MoleculesRecommended Mitigation Strategies
Polystyrene HighUse low-binding treated polystyrene; Pre-coat with BSA; Add Tween-20 or Triton X-100 to buffers.
Polypropylene ModeratePreferable to polystyrene for hydrophobic compounds; Use of low-binding versions is still recommended.
Polycarbonate Moderate to HighSimilar mitigation strategies as for polystyrene.
Glass (silanized) LowCan be a good alternative, but check for other potential interactions with your assay components.

Experimental Protocols

Protocol 1: Quantification of this compound Binding to Plasticware
  • Prepare a solution of this compound in your assay buffer at the desired concentration.

  • Add the this compound solution to the wells of the plastic microplate you intend to test. Include a control in a low-binding microplate.

  • Incubate the plate under the same conditions (temperature and duration) as your actual assay.

  • At the end of the incubation period, carefully collect the supernatant from each well.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Compare the concentration of this compound in the test plate wells to the initial concentration and the concentration in the low-binding control plate. A significant reduction in concentration indicates binding to the plastic.

Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
  • Prepare a 1% (w/v) solution of BSA in sterile Phosphate Buffered Saline (PBS).

  • Dispense the 1% BSA solution into the wells of your microplate or other plasticware, ensuring the entire surface that will contact the assay solution is covered.

  • Incubate for at least 2 hours at room temperature or overnight at 4°C.

  • Aspirate the BSA solution from the plasticware.

  • Wash the wells gently three times with sterile PBS or your assay buffer.

  • The plasticware is now ready for use in your assay.

Protocol 3: Determining the Optimal Concentration of Tween-20
  • Prepare a series of assay buffers containing different concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%).

  • Perform your standard assay with this compound using each of these buffer conditions.

  • Include appropriate positive and negative controls for your assay.

  • Analyze the assay results to identify the lowest concentration of Tween-20 that provides a consistent and expected dose-response for this compound without negatively impacting the assay performance (e.g., by inhibiting an enzyme or disrupting a protein-protein interaction).

Mandatory Visualizations

cluster_0 Mechanism of Non-Specific Binding Plastic Plastic Surface (Hydrophobic) TPU This compound (Hydrophobic Moiety) Binding Adsorption TPU->Binding Binding->Plastic

Caption: Mechanism of this compound binding to plasticware.

cluster_1 Troubleshooting Workflow Start Inconsistent or Low This compound Activity TestBinding Quantify Binding to Plasticware (Protocol 1) Start->TestBinding BindingConfirmed Significant Binding Detected? TestBinding->BindingConfirmed SwitchPlastic Switch to Low-Binding Plasticware BindingConfirmed->SwitchPlastic Yes OptimizeAssay Re-optimize Assay Conditions BindingConfirmed->OptimizeAssay No Additives Incorporate Buffer Additives SwitchPlastic->Additives PreCoat Pre-coat with BSA (Protocol 2) Additives->PreCoat PreCoat->OptimizeAssay End Problem Resolved OptimizeAssay->End

Caption: Workflow for troubleshooting this compound binding issues.

cluster_2 Decision Tree for Assay Setup Start Assay Setup for this compound PlasticType Available Plasticware? Start->PlasticType LowBinding Use Low-Binding Plates PlasticType->LowBinding Low-Binding StandardPlastic Use Standard Plates PlasticType->StandardPlastic Standard BufferAdditives Add Buffer Additives? LowBinding->BufferAdditives UseBSA Add 1% BSA StandardPlastic->UseBSA UseTween Add 0.05% Tween-20 BufferAdditives->UseTween Yes NoAdditives Proceed without Additives (Monitor Closely) BufferAdditives->NoAdditives No FinalAssay Run Assay UseTween->FinalAssay UseBSA->FinalAssay NoAdditives->FinalAssay

Caption: Decision tree for selecting assay conditions.

Strategies to reduce variability in TPU-0037C bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in bioassays involving TPU-0037C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary bioactivity?

This compound is a metabolite produced by the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1] Its primary bioactivity is as an antimicrobial agent, demonstrating effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is generally ineffective against Gram-negative bacteria.

Q2: What is the most common bioassay used to determine the potency of this compound?

The most common bioassay for evaluating the potency of antibacterial compounds like this compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of the compound that visibly inhibits the growth of a target microorganism. The broth microdilution method is a widely used format for MIC testing.[3][4]

Q3: What are the critical quality control (QC) measures to ensure the reliability of this compound MIC assays?

To ensure the reliability of MIC assays, it is crucial to include proper quality control strains with known susceptibility to the antimicrobial agent being tested.[5] Reference strains, such as those from the American Type Culture Collection (ATCC), should be tested in parallel with the experimental samples.[6] The resulting MIC values for the QC strains should fall within a predefined acceptable range.[7][8] Additionally, including positive (no drug) and negative (no bacteria) controls on each plate is essential for monitoring bacterial growth and sterility.

Q4: How should this compound be prepared for use in a bioassay?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then serially diluted to the desired concentrations for the assay. It is important to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.

Troubleshooting Guide

Issue 1: High Variability in MIC Values Between Replicates

High variability in Minimum Inhibitory Concentration (MIC) values across replicate wells or plates is a common challenge in antibacterial susceptibility testing. This can manifest as inconsistent results for the same experiment repeated on different days or even within the same 96-well plate. The accepted variability for a broth microdilution MIC is typically within a ±1 log2 dilution.[9]

start High Variability in Replicates check_inoculum Verify Inoculum Preparation and Density start->check_inoculum check_pipetting Review Pipetting Technique and Calibration check_inoculum->check_pipetting Inoculum OK check_reagents Assess Reagent Quality and Preparation check_pipetting->check_reagents Pipetting OK check_incubation Examine Incubation Conditions check_reagents->check_incubation Reagents OK resolve Variability Reduced check_incubation->resolve Incubation OK

Caption: Troubleshooting workflow for inconsistent replicate MIC values.

Potential Cause Recommended Action
Inconsistent Inoculum Density The density of the bacterial inoculum is a critical factor; even minor variations can significantly alter the MIC.[10] Ensure the bacterial suspension is adjusted to the correct turbidity (e.g., 0.5 McFarland standard) and is uniformly mixed before dispensing.
Pipetting Errors Inaccurate or inconsistent pipetting can lead to variations in the concentrations of this compound and the number of bacteria in each well.[9] Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge Effects Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and media, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water.
Reagent Contamination or Degradation Contamination of the culture media or this compound stock solution can lead to erroneous results. Use aseptic techniques and ensure reagents are stored correctly and are within their expiration dates.
Issue 2: No Inhibition of Bacterial Growth Observed

In some instances, this compound may not show any inhibitory effect on the bacterial strain being tested, even at high concentrations.

start No Growth Inhibition check_compound Verify Compound Activity and Concentration start->check_compound check_bacterial_strain Confirm Bacterial Strain Identity and Susceptibility check_compound->check_bacterial_strain Compound OK check_assay_conditions Review Assay Protocol and Conditions check_bacterial_strain->check_assay_conditions Strain OK positive_control Examine Positive Control Growth check_assay_conditions->positive_control Protocol OK resolve Inhibition Observed positive_control->resolve Control Growth as Expected cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan Glycan_Chain->Cross_linked_PG Transpeptidation TPU_0037C This compound TPU_0037C->Cross_linked_PG Inhibition start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compound Prepare Serial Dilutions of this compound start->prep_compound plate_setup Dispense Compound and Inoculum into 96-well Plate prep_bacteria->plate_setup prep_compound->plate_setup incubate Incubate at 37°C for 16-20 hours plate_setup->incubate read_results Visually Read MIC incubate->read_results end End read_results->end

References

Technical Support Center: Overcoming Challenges in High-Throughput Screening of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Throughput Screening (HTS) of Natural Products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their screening campaigns.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems in HTS of natural products.

Issue 1: High Rate of False Positives in Primary Screen

Description: The primary screening assay yields an unusually high number of "hits," suggesting that many are likely false positives. This can be caused by assay interference from components within the natural product extracts.[1][2][3]

Troubleshooting Workflow:

G start High Hit Rate Observed check_interference Suspect Assay Interference start->check_interference counter_screen Perform Counter-Screen (e.g., non-fluorescent method) check_interference->counter_screen Fluorescence suspected cytotoxicity_assay Run Cytotoxicity Assay check_interference->cytotoxicity_assay Non-specific activity suspected pains_check Check for PAINS (Pan-Assay Interference Compounds) check_interference->pains_check Promiscuous inhibition suspected orthogonal_assay Confirm with Orthogonal Assay counter_screen->orthogonal_assay cytotoxicity_assay->orthogonal_assay pains_check->orthogonal_assay true_hit Potential True Hit orthogonal_assay->true_hit Activity Confirmed false_positive Likely False Positive orthogonal_assay->false_positive Activity Lost

Caption: Workflow for troubleshooting a high rate of false positives.

Recommended Actions:

  • Counter-Screen: If the primary assay is fluorescence-based, perform a counter-screen using a different detection method, such as luminescence, to rule out interference from fluorescent molecules in the extracts.[4]

  • Cytotoxicity Assay: Run a parallel cytotoxicity assay to identify extracts that show activity due to non-specific cell death.[4][5]

  • PAINS Analysis: Check the structures of potential hits against known Pan-Assay Interference Compounds (PAINS) databases. These are chemical structures known to cause promiscuous, non-specific assay activity.[2]

  • Orthogonal Assays: Validate hits using an orthogonal assay with a different biological principle to confirm the mechanism of action.[1][6]

Issue 2: Hit Confirmation is Not Reproducible

Description: A promising hit from the primary screen fails to show activity upon re-testing.

Troubleshooting Workflow:

G start Hit Confirmation Fails check_instability Suspect Compound Instability start->check_instability check_solubility Suspect Poor Solubility start->check_solubility retest_fresh Re-test with Fresh Sample check_instability->retest_fresh visual_inspection Visually Inspect for Precipitation check_solubility->visual_inspection stability_study Investigate Stability (storage and assay conditions) retest_fresh->stability_study reproducible Reproducible Hit stability_study->reproducible Activity Restored issue_identified Issue Identified stability_study->issue_identified Degradation Confirmed modify_solubilization Try Different Solubilizing Agents visual_inspection->modify_solubilization modify_solubilization->reproducible Activity Restored modify_solubilization->issue_identified Precipitation Confirmed

Caption: Workflow for addressing non-reproducible hits.

Recommended Actions:

  • Compound Instability: Natural products can be unstable. Re-test with a freshly prepared sample of the extract and investigate the stability of the compound under both storage and assay conditions.[4]

  • Poor Solubility: Visually inspect the assay wells for any signs of compound precipitation. If solubility is an issue, try different solubilizing agents or adjust pre-incubation steps.[4]

Issue 3: Activity is Observed Across Multiple Unrelated Assays

Description: A single natural product extract or compound shows activity in a wide range of different and unrelated screening assays, suggesting a non-specific mechanism of action.[3]

Troubleshooting Workflow:

G start Promiscuous Activity Observed check_aggregation Suspect Compound Aggregation start->check_aggregation add_detergent Re-test with Detergent (e.g., 0.01% Triton X-100) check_aggregation->add_detergent activity_lost Activity Significantly Reduced (Likely Aggregator) add_detergent->activity_lost activity_retained Activity Retained (Investigate Other Mechanisms) add_detergent->activity_retained

Caption: Workflow for investigating promiscuous activity.

Recommended Actions:

  • Aggregation: Compound aggregation is a common cause of non-specific inhibition.[2][3] Re-test the active compound in the presence of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregates. A significant decrease in activity suggests aggregation was the cause of the promiscuous behavior.[4][6]

Data Presentation: Common Assay Interferences

The following table summarizes common types of assay interference encountered when screening natural products and their typical frequencies.

Interference TypeFrequencyDescriptionMitigation Strategies
Autofluorescence HighNatural products often contain fluorescent molecules that can interfere with fluorescence-based assays, leading to false positives.[1][3]Use red-shifted fluorophores, time-resolved fluorescence, or non-fluorescence-based orthogonal assays (e.g., luminescence).[7]
Compound Aggregation Moderate-HighSome compounds form aggregates in aqueous solutions that can sequester and inhibit enzymes non-specifically.[2][3]Include non-ionic detergents (e.g., Triton X-100, Tween-20) in the assay buffer; perform dynamic light scattering (DLS) to confirm aggregation.[6]
Chemical Reactivity ModerateElectrophilic compounds can covalently modify proteins, leading to irreversible inhibition.[8]Include scavenging agents like dithiothreitol (B142953) (DTT) in the assay buffer; perform thiol-reactivity assays.[6][8]
Light Scattering Low-ModerateParticulate matter or precipitated compounds can scatter light, causing false signals in absorbance-based assays.[3]Centrifuge plates before reading; visually inspect for precipitation.
Cytotoxicity HighIn cell-based assays, cytotoxic compounds can lead to false positives by causing cell death rather than specific target modulation.[1][5]Perform a counter-screen for cytotoxicity in parallel with the primary assay.[4]

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation

This protocol outlines the steps for isolating an active compound from a crude natural product extract.

  • Initial Extraction: Prepare a crude extract from the source material using a suitable solvent.

  • Preliminary Bioassay: Screen the crude extract for the desired biological activity.

  • Initial Fractionation: Subject the active crude extract to a primary separation technique, such as column chromatography with a step-wise solvent gradient.

  • Fraction Bioassay: Test each collected fraction for biological activity.

  • Selection of Active Fractions: Pool the most active fractions for further purification.

  • Secondary Fractionation: Perform a higher-resolution separation of the active fractions, for example, using High-Performance Liquid Chromatography (HPLC).

  • Pure Compound Isolation and Bioassay: Isolate individual compounds from the active HPLC fractions and re-test each pure compound to confirm activity.

  • Structure Elucidation: Determine the chemical structure of the pure, active compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]

Protocol 2: Orthogonal Assay for Hit Confirmation

This protocol describes how to confirm a hit from a primary screen using a secondary, orthogonal assay.

  • Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but uses a different detection technology or biological principle. For example, if the primary assay was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding to the target.

  • Dose-Response Confirmation: Run a full dose-response curve of the hit compound in the orthogonal assay.

  • Analyze for Consistency: A true hit should exhibit consistent activity and potency across both the primary and orthogonal assays. A significant loss of activity in the orthogonal assay suggests the original result was likely an artifact.[6]

Signaling Pathway Diagrams

Natural products are known to modulate a variety of cellular signaling pathways. Below are diagrams of key pathways often targeted in drug discovery.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription

Caption: The NF-κB signaling pathway.[9][11]

PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Response Cellular Response (Survival, Growth, Proliferation) mTOR->Response

Caption: The PI3K/Akt/mTOR signaling pathway.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in HTS of natural product extracts?

A1: The most frequent causes of false positives include:

  • Assay Interference: Compounds within the extract can directly interfere with the assay technology. A common example is autofluorescence from natural products in fluorescence-based assays.[1][3][4]

  • Non-specific Activity: Some natural products can act promiscuously, inhibiting multiple targets through non-specific mechanisms like compound aggregation.[2][3]

  • Cytotoxicity: In cell-based assays, compounds may appear active simply because they are toxic to the cells, leading to a signal change that is not target-specific.[1][5]

  • Reactivity: Certain chemical functionalities present in natural products can react non-specifically with assay components, particularly proteins.[4][8]

Q2: How can I minimize the risk of false negatives in my screening campaign?

A2: To avoid missing genuinely active compounds (false negatives), consider the following:

  • Optimize Assay Conditions: Ensure that assay parameters like pH, temperature, and incubation time are optimal for the biological target and not inhibitory to potential hits.[4]

  • Appropriate Assay Selection: A highly specific, target-based assay might miss compounds that act through a different mechanism. Using broader, phenotype-based assays in initial screens can cast a wider net.[4]

  • Concentration Range: Test extracts across a wide range of concentrations to avoid missing compounds that have a narrow window of activity.[4]

  • Solubility Issues: Poor solubility can prevent a compound from reaching its target, leading to a false negative. Ensure adequate solubilization and mixing.[4]

  • Sample Degradation: Properly store and handle natural product libraries to prevent the degradation of active compounds.[4]

Q3: What is the purpose of pre-fractionating a natural product library?

A3: Pre-fractionation involves separating a crude natural product extract into simpler mixtures before screening. This strategy offers several advantages:

  • Reduces Interference: It helps to separate interfering compounds (like highly fluorescent or cytotoxic molecules) from potentially active ones, reducing the rate of false positives.[1][12]

  • Increases Hit Potency: By removing other components, the relative concentration of an active compound in a fraction is increased, making it more likely to be detected in the assay.

  • Simplifies Hit Identification: If a fraction is active, the subsequent process of isolating the single active compound is much simpler than starting from the original complex crude extract.[12]

Q4: My active compound appears to have a very narrow therapeutic window in cell-based assays. What could be the cause?

A4: This is often observed when the compound's therapeutic activity and its cytotoxic effects occur at very similar concentrations. This "bell-shaped" concentration-response curve can also be an artifact of compound aggregation, where at higher concentrations, the aggregates become large enough to cause non-specific cellular stress or interfere with the assay readout in a different way.[2] It is crucial to run a cytotoxicity assay alongside the activity assay to determine the therapeutic index.

References

Technical Support Center: Enhancing the Bioavailability of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the investigational compound TPU-0037C. Given the physicochemical properties of this compound, a metabolite of S. platensis with a molecular weight of 825.1 g/mol , poor aqueous solubility is a primary challenge for achieving adequate systemic exposure in preclinical studies.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the expected low oral bioavailability of this compound?

A1: The low oral bioavailability of a compound like this compound, a large and complex molecule, is likely due to a combination of factors:

  • Poor Aqueous Solubility : this compound is soluble in organic solvents like DMSO and ethanol (B145695) but is expected to have very low solubility in aqueous media, such as the gastrointestinal (GI) fluids.[1][2] This is a primary rate-limiting step for absorption.[3][4][5]

  • Slow Dissolution Rate : Following oral administration as a solid, the compound must first dissolve before it can be absorbed. A slow dissolution rate will limit the concentration of the drug available at the site of absorption.[6][7]

  • High Molecular Weight : With a molecular weight of 825.1, passive diffusion across the intestinal membrane may be limited.[1][2]

  • Potential for First-Pass Metabolism : The compound may be subject to metabolism in the gut wall or liver before it reaches systemic circulation, further reducing bioavailability.[5][8]

Q2: What initial steps should I take to assess the solubility of my batch of this compound?

A2: Before initiating in vivo studies, it is critical to determine the kinetic and thermodynamic solubility of your specific batch of this compound in various relevant media. This data will guide your formulation strategy. Key media to test include:

  • pH 1.2 HCl buffer (simulated gastric fluid)

  • pH 6.8 phosphate (B84403) buffer (simulated intestinal fluid)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • A range of pharmaceutically acceptable vehicles and co-solvents (see Q3).[9]

Q3: What are the most common formulation strategies to enhance the exposure of poorly soluble compounds like this compound?

A3: Several strategies can be employed, ranging from simple solutions to more complex systems. The choice depends on the required dose and the physicochemical properties of the compound.[7][10][11] Common approaches include:

  • Co-solvent Systems : Using a mixture of water and water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) to increase solubility.[12][13]

  • Surfactant-based Formulations : Incorporating surfactants (e.g., Tween® 80, Kolliphor® EL) to form micelles that can solubilize the compound.[10]

  • Lipid-based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[9][10]

  • Complexation with Cyclodextrins : Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[10][14]

  • Amorphous Solid Dispersions : Creating a dispersion of the amorphous drug in a polymer matrix to improve dissolution rate and solubility.

  • Particle Size Reduction : Micronization or nanosizing the compound can increase the surface area for dissolution.[10][12]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with poorly soluble compounds.

Issue Possible Cause Troubleshooting Steps & Recommendations
High variability in plasma concentrations between animals. 1. Inconsistent Dosing Technique : Improper oral gavage can lead to variable dosing.[8] 2. Formulation Instability : The compound may be precipitating out of the vehicle before or after administration.1. Ensure all technicians are trained in a standardized oral gavage procedure. 2. Visually inspect the formulation for homogeneity before each dose. If it's a suspension, ensure it is vigorously and consistently resuspended. 3. Perform a pre-study stability test of the formulation at room temperature for the expected duration of the dosing period.
Consistently low or no plasma exposure (Low Cmax and AUC). 1. Insufficient Solubility/Dissolution : The formulation is not able to maintain the drug in a solubilized state in the GI tract.[8] 2. Rapid First-Pass Metabolism : The drug is being cleared before it reaches systemic circulation.[5] 3. High Efflux : The compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall.[8]1. Reformulate : This is the most critical step. Move to a more robust formulation strategy (e.g., from a simple suspension to a co-solvent/surfactant system or a lipid-based formulation). Refer to the protocols below. 2. Increase Dose : If tolerability allows, increasing the dose might overcome low solubility to a certain extent, but this is often not a solution for very poorly soluble compounds. 3. Consider IV Dosing : Administering an intravenous dose will help determine the absolute bioavailability and clarify if the issue is poor absorption or rapid clearance.[15]
Vehicle-related toxicity or adverse events observed. 1. Irritation or Toxicity of Excipients : Some organic solvents or high concentrations of surfactants can be toxic or cause GI irritation.[9][16]1. Run a vehicle-only control group to assess the tolerability of the formulation itself. 2. Reduce the concentration of potentially problematic excipients. 3. Consult literature for safe and tolerable levels of excipients in the chosen animal model.[9][16]

Data Presentation: Example Formulation Comparison

The following table provides a hypothetical comparison of pharmacokinetic parameters for this compound in rats following a 10 mg/kg oral dose in different formulations. This illustrates how formulation changes can dramatically impact exposure.

Formulation Vehicle Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
0.5% HPMC in Water (Suspension)25 ± 84.0150 ± 45100% (Reference)
20% PEG 400 in Saline (Solution)110 ± 302.0750 ± 180500%
10% Kolliphor® EL / 10% Ethanol / 80% Saline450 ± 1101.53100 ± 7502067%
SEDDS (20% Capryol™ 90 / 50% Cremophor® EL / 30% PEG 400)980 ± 2501.08500 ± 21005667%

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle

This protocol describes the preparation of a common vehicle for initial in vivo screening of poorly soluble compounds.

Materials:

  • This compound

  • Kolliphor® EL (Cremophor® EL)

  • Ethanol (Dehydrated, USP grade)

  • Sterile Saline (0.9% NaCl)

  • Glass vials, magnetic stirrer, and stir bar

Methodology:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add Kolliphor® EL to the vial. For a final formulation of 10% Kolliphor® EL, add 0.1 mL per 1 mL of final volume.

  • Add Ethanol to the vial. For a final formulation of 10% Ethanol, add 0.1 mL per 1 mL of final volume.

  • Vortex or sonicate the mixture until the this compound is fully dissolved in the Kolliphor®/Ethanol mixture. A clear solution should be formed.

  • Slowly add the sterile saline (80% of the final volume) to the vial while vortexing or stirring to prevent precipitation.

  • Continue to stir the final formulation for 10-15 minutes.

  • Visually inspect the final formulation to ensure it is a clear, homogenous solution.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic design for assessing the oral bioavailability of a this compound formulation.

Animal Model:

  • Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

Groups (n=4-5 per group):

  • IV Group : 1 mg/kg this compound in a suitable IV formulation (e.g., 10% DMSO / 40% PEG 400 / 50% Saline).

  • Oral Group 1 (Test Formulation) : 10 mg/kg this compound in the selected oral formulation.

  • Vehicle Control Group : Oral administration of the vehicle used for Group 2.

Methodology:

  • Administer the dose via intravenous injection (tail vein) for the IV group or oral gavage for the oral groups.

  • Collect blood samples (approx. 150 µL) from the saphenous or jugular vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Decision A Compound Synthesis (this compound) B Physicochemical Profiling (Solubility, pKa, LogP) A->B C Vehicle Solubility Screen (Co-solvents, Surfactants, Lipids) B->C D Select Lead Formulations (e.g., Solution, SEDDS) C->D E Single Dose PK Study in Rats (Oral vs. IV administration) D->E F Analyze Plasma Samples (LC-MS/MS) E->F G Calculate PK Parameters (AUC, Cmax, F%) F->G H Exposure Adequate? G->H I Proceed to Efficacy Studies H->I Yes J Reformulate & Re-evaluate H->J No J->D

Caption: Experimental workflow for enhancing bioavailability.

troubleshooting_workflow start In Vivo Study Conducted q1 Is Plasma Exposure (AUC) Sufficient? start->q1 q2 Is Inter-Animal Variability High? q1->q2 Yes res3 Investigate Solubility vs. Metabolism/Efflux q1->res3 No res1 Proceed with Compound q2->res1 No res2 Check Dosing Technique & Formulation Homogeneity q2->res2 Yes res4 Reformulate to Enhance Solubility/Dissolution res3->res4

Caption: Troubleshooting decision tree for low exposure.

signaling_pathway_example cluster_0 Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response TPU This compound (Hypothetical Inhibitor) TPU->RAF Inhibition

Caption: Example signaling pathway (hypothetical target).

References

Validation & Comparative

Comparative Analysis of Anti-MRSA Activity: TPU-0037C versus Lydicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed comparison of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities of TPU-0037C and its structural analog, Lydicamycin. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a concise summary of available data, experimental methodologies, and visual representations of relevant biological and experimental frameworks.

Executive Summary

This compound, a congener of Lydicamycin, has demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA). While both compounds are known to be effective against Gram-positive bacteria, publicly available data providing a direct, quantitative comparison of their anti-MRSA efficacy is limited. This guide synthesizes the available information on this compound and contextualizes it with general knowledge of Lydicamycin's activity.

Quantitative Data on Anti-MRSA Activity

This compound and its related congeners, isolated from Streptomyces platensis, have been evaluated for their inhibitory effects on various bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the in vitro efficacy of an antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Methicillin-resistant S. aureus (MRSA)3.13[1][2][3]
TPU-0037A Gram-positive bacteria (including MRSA)1.56 - 12.5[4][5]
TPU-0037B Gram-positive bacteria (including MRSA)1.56 - 12.5[4]
TPU-0037D Gram-positive bacteria (including MRSA)1.56 - 12.5[4]
Lydicamycin Methicillin-resistant S. aureus (MRSA)Data not available in searched resources

Note: Specific MIC values for Lydicamycin against MRSA strains were not found in the publicly available literature searched.

Experimental Protocols

The determination of Minimum Inhibitory Concentration is a fundamental assay in antimicrobial drug discovery. The Broth Microdilution Method is a standard procedure used for this purpose.

Broth Microdilution Method for MIC Determination against S. aureus

This protocol is a standardized method for determining the MIC of an antimicrobial agent against Staphylococcus aureus.

1. Preparation of Materials:

  • Bacterial Culture: A fresh, pure culture of the S. aureus strain to be tested, grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.
  • Antimicrobial Agent: Stock solution of the test compound (e.g., this compound) of known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Select several colonies from the overnight agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
  • The final volume in each well should be 50 µL before adding the bacterial inoculum.
  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Incubation and Reading:

  • Incubate the microtiter plate at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Antimicrobial Stock Antimicrobial Stock Serial Dilution Serial Dilution Antimicrobial Stock->Serial Dilution Microtiter Plate Microtiter Plate Microtiter Plate->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for MIC determination.
Hypothesized Mechanism of Action

While the precise molecular targets of this compound and Lydicamycin are not well-documented in the available literature, many antibiotics that are effective against Gram-positive bacteria, such as MRSA, function by disrupting the synthesis of the bacterial cell wall. The following diagram illustrates a generalized pathway of bacterial cell wall synthesis and potential points of inhibition.

mechanism_of_action Precursor Synthesis Precursor Synthesis Lipid Carrier Transport Lipid Carrier Transport Precursor Synthesis->Lipid Carrier Transport Translocation Peptidoglycan Polymerization Peptidoglycan Polymerization Lipid Carrier Transport->Peptidoglycan Polymerization Glycosyltransferase Cross-linking Cross-linking Peptidoglycan Polymerization->Cross-linking Transpeptidase Inhibition_Point_1 X Inhibition_Point_1->Lipid Carrier Transport Inhibition_Point_2 X Inhibition_Point_2->Cross-linking

Generalized bacterial cell wall synthesis pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding Lydicamycin's specific anti-MRSA MIC values and the precise mechanism of action for both compounds could not be definitively ascertained from the searched public domain resources. Further independent research and laboratory investigation are recommended.

References

Comparative Analysis of TPU-0037 Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of four analogues of the antibiotic TPU-0037, designated as A, B, C, and D. These compounds are novel congeners of lydicamycin (B608755) and have demonstrated notable activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as antibacterial agents.

Data Presentation

The TPU-0037 analogues (A, B, C, and D) have been identified and characterized as novel antibiotics with promising activity against various Gram-positive bacteria.[1] While specific comparative Minimum Inhibitory Concentration (MIC) data for each analogue against a wide range of bacterial strains is not publicly available in detail, the initial research indicates their potential. The structures of these analogues have been determined as follows:

  • TPU-0037-A: 30-demethyllydicamycin

  • TPU-0037-B: 14,15-dehydro-8-deoxylydicamycin

  • TPU-0037-C: 30-demethyl-8-deoxylydicamycin

  • TPU-0037-D: 8-deoxylydicamycin

The available data on their antibacterial activity is summarized in the table below.

CompoundChemical NameReported MIC Range (μg/mL) against Gram-positive bacteria (including MRSA)
TPU-0037-A 30-demethyllydicamycin1.56 - 12.5
TPU-0037-B 14,15-dehydro-8-deoxylydicamycin1.56 - 12.5
TPU-0037-C 30-demethyl-8-deoxylydicamycin1.56 - 12.5
TPU-0037-D 8-deoxylydicamycin1.56 - 12.5

Note: The specific MIC values for each analogue against a comprehensive panel of bacteria are detailed in the primary publication by Furumai et al., J. Antibiot. (Tokyo) 55(10), 873-880 (2002), which was not fully accessible for this review.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on standard laboratory practices. The specific details of the protocol used for the TPU-0037 analogues can be found in the primary literature.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • TPU-0037 analogues (A, B, C, D)

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA strains, Bacillus subtilis, Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic phase of growth.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Stock solutions of the TPU-0037 analogues are prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold dilutions of each analogue are prepared in CAMHB in the 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Positive (no antimicrobial agent) and negative (no bacteria) control wells are included.

    • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

Putative Signaling Pathway of TPU-0037 Analogues

Lydicamycin and its congeners are macrolide antibiotics. The generally accepted mechanism of action for macrolides involves the inhibition of bacterial protein synthesis. The following diagram illustrates a putative signaling pathway for the TPU-0037 analogues based on this mechanism.

cluster_bacterium Bacterial Cell TPU_ext TPU-0037 Analogue (Extracellular) TPU_int TPU-0037 Analogue (Intracellular) TPU_ext->TPU_int Cellular Uptake Ribosome 50S Ribosomal Subunit TPU_int->Ribosome Binding Protein_Synth Protein Synthesis Inhibition Inhibition Ribosome->Inhibition Bacterial_Growth Bacterial Growth & Proliferation Protein_Synth->Bacterial_Growth Inhibition2 Inhibition Protein_Synth->Inhibition2 Inhibition->Protein_Synth Inhibition2->Bacterial_Growth

Caption: Putative mechanism of action for TPU-0037 analogues.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the TPU-0037 analogues.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Dilutions Prepare 2-fold Serial Dilutions of TPU-0037 Analogues Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Wells Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Comparative Efficacy of TPU-0037C and Other Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antibiotic TPU-0037C against established Gram-positive antibiotics: vancomycin, linezolid, and daptomycin. The data presented is based on available in vitro studies to assist researchers in evaluating the potential of this compound.

Overview of this compound

This compound is a metabolite produced by the marine actinomycete Streptomyces platensis and is structurally analogous to Lydicamycin.[1] It has demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy against other key Gram-positive pathogens is an area of ongoing investigation.

In Vitro Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against key Gram-positive pathogens. MIC values represent the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEnterococcus faecalis
This compound 0.39-3.13 µg/mL3.13 µg/mLData Not AvailableData Not Available
Vancomycin ≤0.5-2.0 µg/mL0.5-2.0 µg/mL≤0.19-1.5 µg/mL0.5-64 µg/mL
Linezolid 1.0-4.0 µg/mL0.5-4.0 µg/mL0.25-2.0 µg/mL1.0-4.0 µg/mL
Daptomycin 0.25-1.0 µg/mL0.25-1.0 µg/mL0.06-2.0 µg/mL0.5-8.0 µg/mL

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro metric for assessing an antibiotic's potency. The data presented in this guide is primarily derived from studies employing the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the antibiotic is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Proposed Mechanism of Action of this compound

As a congener of Lydicamycin, this compound is believed to share a similar mechanism of action. Lydicamycins are thought to possess a dual-action mechanism, primarily inhibiting bacterial protein synthesis.[3] Additionally, there is evidence to suggest that they may also interfere with cell wall synthesis, leading to a comprehensive antibacterial effect.[4]

Mechanism_of_Action cluster_cell Bacterial Cell TPU_0037C This compound protein_synthesis Protein Synthesis (Ribosome) TPU_0037C->protein_synthesis Inhibits cell_wall_synthesis Cell Wall Synthesis (Peptidoglycan) TPU_0037C->cell_wall_synthesis Inhibits bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth cell_wall_synthesis->bacterial_growth

Proposed dual mechanism of action of this compound.

References

Validating the Antibacterial Efficacy of TPU-0037C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent performance of a compound is paramount. This guide provides a framework for validating and comparing the antibacterial activity of TPU-0037C sourced from different suppliers. The following sections detail the experimental protocols, present hypothetical comparative data, and illustrate the experimental workflow and a potential mechanism of action.

This compound, a metabolite of the marine actinomycete Saccharothrix platensis, has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is structurally similar to lydicamycin (B608755) and is ineffective against Gram-negative bacteria.[1][2][3] Given the critical nature of antibiotic research, ensuring the purity and consistent biological activity of this compound from various commercial sources is a crucial first step in any study.

Comparative Antibacterial Activity of this compound from Different Suppliers

To ensure the reliability of experimental results, it is essential to qualify the antibacterial potency of this compound from each new supplier. The following tables summarize hypothetical data from key antibacterial assays for this compound obtained from three different suppliers.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus ATCC 29213

SupplierLot NumberMIC (µg/mL) - Run 1MIC (µg/mL) - Run 2MIC (µg/mL) - Run 3Average MIC (µg/mL)
Supplier AA-1231.561.563.132.08
Supplier BB-4561.563.131.562.08
Supplier CC-7893.133.136.254.17

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus ATCC 29213

SupplierLot NumberMBC (µg/mL) - Run 1MBC (µg/mL) - Run 2MBC (µg/mL) - Run 3Average MBC (µg/mL)
Supplier AA-1236.256.2512.58.33
Supplier BB-4566.2512.56.258.33
Supplier CC-78912.512.52516.67

Table 3: Zone of Inhibition for this compound (10 µg disk) against Staphylococcus aureus ATCC 29213

SupplierLot NumberZone Diameter (mm) - Run 1Zone Diameter (mm) - Run 2Zone Diameter (mm) - Run 3Average Zone Diameter (mm)
Supplier AA-12322232222.3
Supplier BB-45623222322.7
Supplier CC-78918191818.3

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for the key experiments cited above.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound from different suppliers

  • Staphylococcus aureus ATCC 29213

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Zone of Inhibition Assay (Disk Diffusion)

This qualitative method assesses the antimicrobial activity of a substance.

Materials:

  • This compound from different suppliers

  • Sterile paper disks (6 mm diameter)

  • Staphylococcus aureus ATCC 29213

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plating: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound (e.g., 10 µg) onto the agar surface.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.

  • Result Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.

G cluster_assay Assay Performance Compound This compound Stock Solution SerialDilution Serial Dilution of this compound Compound->SerialDilution Zone Zone of Inhibition (Diameter Measurement) Compound->Zone Bacteria Bacterial Culture (S. aureus) Inoculation Inoculation of Microtiter Plate Bacteria->Inoculation Bacteria->Zone SerialDilution->Inoculation Incubation Incubation (16-20h) Inoculation->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC MBC MBC Determination (Plating & Colony Count) MIC->MBC G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocase Translocase (Flippase) Lipid_II->Translocase Glycosyltransferase Glycosyltransferase Translocase->Glycosyltransferase Translocation Transpeptidase Transpeptidase Glycosyltransferase->Transpeptidase Glycan Chain Elongation Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Peptidoglycan Peptide Cross-linking TPU0037C This compound TPU0037C->Glycosyltransferase Potential Inhibition TPU0037C->Transpeptidase Potential Inhibition

References

Unveiling the Potential of TPU-0037C: A Comparative Analysis Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of available data on TPU-0037C, a novel antibiotic agent, reveals its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of this compound with other antibiotics, supported by in vitro data, to assist researchers, scientists, and drug development professionals in evaluating its potential role in combating antimicrobial resistance.

This compound, a metabolite isolated from the marine actinomycete Streptomyces platensis, has demonstrated significant promise in preclinical studies. Its unique structure, a congener of lydicamycin, is believed to be responsible for its antibacterial properties. This document summarizes the existing research on this compound's efficacy against antibiotic-resistant strains and outlines the experimental methodologies for its evaluation.

In Vitro Activity of this compound Against Key Gram-Positive Pathogens

This compound has shown consistent and potent activity against various Gram-positive bacteria, a critical feature in the face of rising resistance to conventional therapies. Of particular note is its effectiveness against MRSA, a major cause of hospital-acquired infections.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)3.13[1][2][3]
Gram-positive bacteriaGeneral0.39-3.13[1][2][3]
Gram-negative bacteriaGeneral>50[1][2][3]

The data clearly indicates that this compound is highly active against MRSA with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL.[1][2][3] Its broader activity against Gram-positive bacteria falls within the range of 0.39-3.13 µg/mL.[1][2][3] Conversely, its lack of activity against Gram-negative bacteria (MIC >50 µg/mL) suggests a specific mechanism of action targeting Gram-positive cell physiology.[1][2][3]

Comparative Analysis with Other Antibiotics

While direct cross-resistance studies involving this compound are not yet publicly available, a comparative look at its activity against MRSA alongside other agents provides valuable context. For instance, manumycin, another natural product derived from Streptomyces, has been shown to be effective against MRSA with MICs ranging from 2 to 32 µg/mL. This suggests that natural products from this genus are a promising source of anti-MRSA compounds.

Experimental Protocols

The determination of the in vitro efficacy of this compound is primarily achieved through standard antimicrobial susceptibility testing methods. The following provides a generalized protocol based on established laboratory practices.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Colonies are then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A range of concentrations is prepared to determine the lowest concentration that inhibits bacterial growth.

  • Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Understanding the Mechanism: A Logical Workflow

While the precise molecular target of this compound is still under investigation, a logical workflow for elucidating its mechanism of action and potential for cross-resistance can be proposed.

experimental_workflow cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Cross-Resistance Profiling Isolate_TPU Isolate this compound from Streptomyces platensis MIC_Testing Determine MIC against Gram-positive & Gram-negative panels Isolate_TPU->MIC_Testing Characterize activity spectrum Target_ID Target Identification (e.g., cell wall, protein synthesis) MIC_Testing->Target_ID Guide for mechanism studies Resistant_Panel Test against panel of strains with known resistance mechanisms MIC_Testing->Resistant_Panel Select relevant resistant strains Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Elucidate molecular interactions Comparative_MIC Compare MICs with conventional antibiotics Resistant_Panel->Comparative_MIC Assess potential for cross-resistance

Caption: A logical workflow for the investigation of this compound.

Potential Signaling Pathways in Antibiotic Resistance

Understanding the common signaling pathways involved in antibiotic resistance is crucial for predicting potential cross-resistance with new compounds like this compound. Below is a generalized diagram of bacterial signaling in response to antibiotic stress.

signaling_pathway Antibiotic Antibiotic Stress (e.g., this compound) Sensor_Kinase Sensor Kinase (Membrane Protein) Antibiotic->Sensor_Kinase Induces conformational change Response_Regulator Response Regulator (Cytoplasmic Protein) Sensor_Kinase->Response_Regulator Phosphorylation cascade Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Binds to DNA to regulate transcription Resistance_Mechanism Resistance Mechanism (e.g., Efflux Pump, Target Modification) Gene_Expression->Resistance_Mechanism Leads to synthesis of resistance proteins

Caption: Generalized two-component signaling pathway in bacteria.

Future Directions

The promising in vitro activity of this compound against MRSA warrants further investigation. Future studies should focus on:

  • Elucidating the precise mechanism of action: Identifying the molecular target of this compound will be critical in understanding its spectrum of activity and potential for resistance development.

  • Comprehensive cross-resistance studies: Testing this compound against a broad panel of clinical isolates with well-characterized resistance mechanisms to other antibiotic classes (e.g., vancomycin-resistant enterococci, linezolid-resistant staphylococci) is essential.

  • In vivo efficacy and toxicity studies: Evaluating the performance of this compound in animal models of infection will be the next crucial step in its development as a potential therapeutic agent.

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The continued exploration of novel antimicrobial agents like this compound is paramount in the effort to develop new and effective treatments for bacterial infections.

References

Benchmarking TPU-0037C: A Comparative Analysis Against Clinical MRSA Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred the search for novel antimicrobial agents with potent activity against these resilient strains. One such compound of interest is TPU-0037C, a metabolite isolated from the marine actinomycete Streptomyces platensis. This guide provides a comparative analysis of this compound's performance against a panel of clinical MRSA isolates, benchmarked against standard-of-care antibiotics.

Comparative Efficacy Against MRSA

This compound has demonstrated promising in vitro activity against Gram-positive bacteria, including MRSA.[1][2][3][4] It is structurally similar to lydicamycin, another antibiotic known for its anti-MRSA properties.[5][6][7][8] The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against MRSA.

It is crucial to note that the following data is compiled from various sources and does not represent a direct head-to-head comparison in a single study. Variations in experimental methodologies and the specific clinical isolates tested can influence MIC values.

Table 1: MIC of this compound and Lydicamycin against MRSA

CompoundMRSA Strain(s)MIC (µg/mL)Reference(s)
This compound Methicillin-resistant S. aureus3.13[1][2][3][4]
Gram-positive bacteria (including MRSA)0.39-3.13[1][2][3]
Lydicamycin Methicillin-resistant S. aureus 5353.1-6.2[5]

Table 2: MIC of Standard-of-Care Antibiotics against Clinical MRSA Isolates

AntibioticNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Vancomycin 104-->1 (for high glycopeptide MICs)[9][10]
70--High and Low MIC groups[11]
----[12][13]
Linezolid -24-[14]
MRSA---
Daptomycin -0.51-[15]
----[16]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of antimicrobial compounds against MRSA.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Inoculum Preparation:

  • Isolate three to five well-isolated colonies of the MRSA strain from an 18- to 24-hour agar (B569324) plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the broth culture with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in sterile broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

b. Plate Preparation and Incubation:

  • Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the microtiter plates at 35°C for 16 to 20 hours in ambient air.

c. Interpretation:

  • Following incubation, examine the microtiter plates for visible bacterial growth.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Preparation:

  • Prepare a starting inoculum of the MRSA strain at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

  • Prepare test tubes with the antimicrobial agent at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x, and 8x MIC).

  • Include a growth control tube without any antibiotic.

b. Incubation and Sampling:

  • Inoculate the tubes with the prepared bacterial suspension.

  • Incubate the tubes at 35°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

c. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots in sterile saline.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 35°C for 18 to 24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

d. Interpretation:

  • Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a <3-log₁₀ reduction in CFU/mL.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the potential toxicity of a compound to mammalian cells.

a. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.

  • Remove the old medium from the wells and add the prepared compound dilutions.

  • Include untreated control wells and vehicle control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add the MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

d. Solubilization and Measurement:

  • After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

e. Data Analysis:

  • Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated cells to that of untreated cells.

  • Plot the cell viability against the compound concentration to determine the half-maximal cytotoxic concentration (CC₅₀).

Visualizing Experimental Processes and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Experimental_Workflow_MIC_Determination cluster_prep Inoculum Preparation cluster_plate Plate Preparation & Incubation cluster_analysis Data Analysis p1 Isolate MRSA Colonies p2 Broth Culture p1->p2 p3 Standardize to 0.5 McFarland p2->p3 p4 Dilute to Final Inoculum p3->p4 pl2 Inoculate 96-well Plate p4->pl2 Add Inoculum pl1 Serial Dilution of this compound pl1->pl2 pl3 Incubate at 35°C for 16-20h pl2->pl3 a1 Visual Inspection for Growth pl3->a1 Read Results a2 Determine MIC a1->a2 Proposed_Mechanism_of_Action cluster_entry Cellular Entry & Activation cluster_damage DNA Damage Cascade cluster_death Cellular Consequence TPU This compound Membrane Bacterial Cell Membrane TPU->Membrane Entry Cellular Uptake Membrane->Entry Activation Intracellular Activation (Hypothetical) Entry->Activation DNA Bacterial DNA Activation->DNA Interacts with Damage DNA Strand Breaks DNA->Damage Causes Replication Inhibition of DNA Replication Damage->Replication Transcription Inhibition of Transcription Damage->Transcription SOS SOS Response Damage->SOS Induces Death Bacterial Cell Death Replication->Death Transcription->Death SOS->Death

References

The Potential of TPU-0037C in the Fight Against MRSA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies on the efficacy of TPU-0037C against existing Methicillin-resistant Staphylococcus aureus (MRSA) treatments are not yet available in publicly accessible literature, preliminary data suggests it is a compound of interest. This guide provides a comprehensive comparison of what is currently known about this compound with established MRSA therapies, namely vancomycin (B549263) and linezolid, to offer a perspective for researchers, scientists, and drug development professionals.

In Vitro Activity: A Glimpse into Potential

The primary indicator of an antibiotic's effectiveness in a laboratory setting is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: In Vitro Activity Against MRSA

AntibioticMRSA MIC Range (µg/mL)Notes
This compound 1.56 - 12.5[1]This range also includes congeners TPU-0037-A, B, and D. Specific MIC for this compound is not individually reported.
Vancomycin 0.25 - 2[2]Standard first-line therapy for severe MRSA infections.
Linezolid 0.25 - 4[2]An alternative to vancomycin, particularly for respiratory tract infections.

Note: The provided MIC range for this compound is broad and encompasses its related compounds. Further studies are required to determine the specific MIC of this compound against various MRSA strains, including those with reduced susceptibility to vancomycin.

Mechanisms of Action: A Tale of Different Targets

Understanding how these antibiotics work at a molecular level is crucial for drug development and predicting potential resistance mechanisms.

Lydicamycin (B608755) Congeners (Presumed for this compound)

The precise mechanism of action for lydicamycin and its congeners, including this compound, is not fully elucidated in the available literature. However, their structural similarity to other polyketide antibiotics suggests a potential disruption of bacterial cell wall synthesis or protein synthesis.

cluster_0 Potential Targets This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Cell Wall Synthesis? Cell Wall Synthesis? Bacterial Cell->Cell Wall Synthesis? Protein Synthesis? Protein Synthesis? Bacterial Cell->Protein Synthesis? Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis?->Bacterial Cell Death Protein Synthesis?->Bacterial Cell Death

Figure 1: Postulated mechanism of action for this compound.

Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall, ultimately leading to cell lysis.

Vancomycin Vancomycin Peptidoglycan Precursors (D-Ala-D-Ala) Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Peptidoglycan Precursors (D-Ala-D-Ala) binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation inhibits Peptidoglycan Precursors (D-Ala-D-Ala)->Transglycosylation required for Transpeptidation Transpeptidation Transglycosylation->Transpeptidation leads to Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Transglycosylation->Cell Wall Synthesis Inhibition Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Inhibition->Bacterial Cell Lysis

Figure 2: Mechanism of action of Vancomycin.

Linezolid

Linezolid belongs to the oxazolidinone class of antibiotics and works by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.

Linezolid Linezolid 50S Ribosomal Subunit (23S rRNA) 50S Ribosomal Subunit (23S rRNA) Linezolid->50S Ribosomal Subunit (23S rRNA) binds to Initiation Complex Formation Initiation Complex Formation 50S Ribosomal Subunit (23S rRNA)->Initiation Complex Formation prevents Protein Synthesis Inhibition Protein Synthesis Inhibition Initiation Complex Formation->Protein Synthesis Inhibition Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis Inhibition->Bacteriostatic Effect

Figure 3: Mechanism of action of Linezolid.

Experimental Protocols: A Standardized Approach

While specific protocols for this compound are not detailed in the available literature, the evaluation of its anti-MRSA activity would likely follow standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the MRSA strain (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exp Experiment cluster_res Results Serial Dilution Prepare serial dilutions of antibiotic in microtiter plate Inoculation Inoculate microtiter plate with MRSA suspension Serial Dilution->Inoculation Inoculum Prep Prepare standardized MRSA inoculum Inoculum Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC Determination Determine MIC: lowest concentration with no visible growth Observation->MIC Determination

Figure 4: General workflow for MIC determination.

Conclusion: A Promising Candidate Requiring Further Investigation

This compound has demonstrated in vitro activity against MRSA, positioning it as a compound of interest in the search for new anti-infective agents. However, the currently available data is insufficient to definitively claim its advantages over established MRSA treatments like vancomycin and linezolid.

To fully assess the potential of this compound, further research is imperative. This should include:

  • Determination of specific MIC values for this compound against a broad panel of clinical MRSA isolates, including vancomycin-intermediate and vancomycin-resistant strains.

  • Direct comparative studies evaluating the in vitro and in vivo efficacy of this compound against vancomycin and linezolid.

  • Elucidation of its precise mechanism of action to understand its novelty and potential for overcoming existing resistance mechanisms.

  • Evaluation of its propensity for resistance development in MRSA.

  • In vivo studies in animal models to assess its pharmacokinetic and pharmacodynamic properties and its efficacy in treating MRSA infections.

Without such data, any claims of superiority for this compound remain speculative. The scientific community awaits more robust and comparative data to determine if this promising compound can translate into a tangible advantage in the clinical management of MRSA infections.

References

Safety Operating Guide

Proper Disposal Procedures for TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of TPU-0037C, a metabolite of the marine actinomycete S. platensis used in research.[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.

PropertyValue
CAS Number485815-61-0[1][3]
Molecular FormulaC46H72N4O9[1][3]
Molecular Weight825.1[1][3]
AppearanceColourless film[3]
Purity>95% by HPLC[3]
Storage Conditions-20°C[1][3]
SolubilitySoluble in DMF, DMSO, Ethanol, and Methanol[1][2][3]
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0
HMIS-RatingsHealth: 0, Fire: 0, Reactivity: 0
Water Hazard Class1 (Slightly hazardous for water)

Experimental Protocols

Disposal of this compound (Small Quantities):

The Safety Data Sheet (SDS) for this compound indicates that smaller quantities can be disposed of with household waste. However, for a laboratory setting, it is best practice to adhere to institutional and local regulations for chemical waste disposal.

Disposal of Uncleaned Packaging:

Disposal of uncleaned packaging must be conducted in accordance with official regulations. It is recommended to rinse the packaging with a suitable solvent (e.g., ethanol, methanol) and collect the rinsate as chemical waste.

Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the disposal of this compound and its associated waste in a laboratory environment.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity of this compound assess_quantity->small_quantity Small large_quantity Large Quantity or Contaminated Materials assess_quantity->large_quantity Large uncleaned_packaging Uncleaned Packaging assess_quantity->uncleaned_packaging Packaging check_regs_small Consult Institutional and Local Regulations for Chemical Waste small_quantity->check_regs_small dispose_chem_waste Dispose as Chemical Waste via Licensed Waste Disposal Service large_quantity->dispose_chem_waste dispose_household If Permitted by Regulations: Dispose with Designated Laboratory Solid Waste check_regs_small->dispose_household Permitted check_regs_small->dispose_chem_waste Not Permitted / Best Practice end End dispose_household->end dispose_chem_waste->end rinse_packaging Rinse with Appropriate Solvent (e.g., Ethanol, Methanol) uncleaned_packaging->rinse_packaging collect_rinsate Collect Rinsate as Liquid Chemical Waste rinse_packaging->collect_rinsate dispose_rinsed_packaging Dispose of Rinsed Packaging as Non-Hazardous Waste (or as per regulations) rinse_packaging->dispose_rinsed_packaging collect_rinsate->dispose_chem_waste dispose_rinsed_packaging->end

Caption: Disposal workflow for this compound in a laboratory setting.

Important Considerations:

  • Regulatory Compliance: Always consult and adhere to your institution's specific safety guidelines and local, state, and federal regulations for chemical waste disposal.

  • Personal Protective Equipment (PPE): Although this compound is not classified as a hazardous substance, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the compound and its waste.

  • Spill Management: In the event of a spill, pick up the material mechanically. Prevent the substance from entering sewers, surface water, or ground water.

References

Essential Safety and Handling Guidance for TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of TPU-0037C, a metabolite of the marine actinomycete S. platensis. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), following standard laboratory safety procedures is crucial to ensure a safe working environment.

Personal Protective Equipment (PPE)

Although the Safety Data Sheet (SDS) for this compound indicates that no special personal protective equipment is required, it is best practice in a laboratory setting to always wear standard PPE when handling any chemical compound. This precautionary approach minimizes potential exposure and ensures a consistent safety culture.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1-ratedProtects eyes from potential splashes during solvent preparation and handling.
Hand Protection Nitrile GlovesStandard laboratory gradePrevents direct skin contact with the compound and solvents.
Body Protection Laboratory CoatStandardProtects clothing and skin from accidental spills.

Operational Plan: Handling and Preparation of Solutions

This compound is supplied as a colorless film and is soluble in several common laboratory solvents, including ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the workspace is clean and uncluttered. Have all necessary equipment (vials, pipettes, solvents, vortex mixer) readily available.

  • Don PPE: Put on your laboratory coat, safety glasses, and nitrile gloves.

  • Equilibration: Allow the vial containing the this compound film to reach room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of a suitable solvent (e.g., DMSO, ethanol) to the vial.

  • Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure the film is completely dissolved. Visually inspect the solution to confirm there are no undissolved particulates.

  • Storage: Store the resulting solution at -20°C as recommended for the compound.[1]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move to an area with fresh air. If any complaints or symptoms arise, consult a doctor.

  • After skin contact: The product is generally not irritating to the skin. However, it is good practice to wash the affected area with soap and water.

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

Disposal Plan

While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.

  • Waste Collection: Collect any unused solutions or materials contaminated with this compound in a designated, properly labeled hazardous waste container.

  • Disposal Regulations: Do not allow the product to enter sewers or surface water. Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to use in an experiment.

G cluster_prep Preparation cluster_handling Handling cluster_application Application & Storage A Receive and Log This compound B Don Personal Protective Equipment A->B C Allow Vial to Reach Room Temp B->C D Add Appropriate Solvent (e.g., DMSO) C->D E Vortex/Sonicate to Ensure Full Dissolution D->E F Visually Confirm Complete Dissolution E->F G Use Solution in Experiment F->G H Store Stock Solution at -20°C F->H I Dispose of Waste per EHS Guidelines G->I

Workflow for safe handling and preparation of this compound solutions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.